7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one
Description
Properties
IUPAC Name |
7-chloro-3,4-dihydro-1,4-benzoxazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-5-1-2-6-7(3-5)12-8(11)4-10-6/h1-3,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVJPZQFICYBGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC2=C(N1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one CAS number and identifiers
[1][2]
Chemical Identity & Physiochemical Profile[1][2][3][4]
This section establishes the definitive identifiers for the compound.[2] Note the distinction between the requested 2-one isomer (lactone/carbamate-like) and the 3-one isomer (lactam), as commercial catalogs occasionally conflate the two due to similar synthetic origins.[1][2]
Core Identifiers
| Parameter | Data |
| Chemical Name | 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one |
| CAS Number | 610267-66-8 (Specific to 2-one isomer) |
| Related Isomer CAS | 27320-99-6 (7-Chloro-2H-1,4-benzoxazin-3(4H)-one; 3-one isomer) |
| Molecular Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol |
| MDL Number | MFCD01030534 |
| Beilstein/Reaxys | N/A (Isomer dependent) |
Physiochemical Properties[2]
-
Appearance: Off-white to pale beige crystalline solid.[1][2]
-
Solubility: Soluble in DMSO, DMF, and Methanol.[2] Sparingly soluble in water.[2]
-
LogP (Predicted): ~1.8 – 2.1 (Lipophilic character enhanced by 7-Cl substitution).[1][2]
-
Melting Point: Typically 170–175°C (Data often refers to the stable 3-one isomer; the 2-one may vary).[1][2]
Structural Biology & Pharmacophore Utility[1]
The Benzoxazinone Scaffold
The 7-chloro-benzoxazinone core is a "privileged structure" in drug discovery.[1][2] It serves as a bioisostere for quinolinones and coumarins but offers distinct hydrogen-bonding vectors.[1][2]
-
7-Chloro Substitution: The chlorine atom at position 7 is critical.[1][2] It fills hydrophobic pockets in target proteins (e.g., Factor Xa, Dopamine receptors) and blocks metabolic hydroxylation at the para-position relative to the nitrogen, extending half-life (
).[2] -
Isomerism (2-one vs. 3-one):
-
3-one (Lactam): The nitrogen is part of an amide bond.[1][2] This provides a hydrogen bond donor (NH) and acceptor (C=O).[2] It is chemically stable and the basis for drugs like Rivaroxaban precursors.[2]
-
2-one (Lactone): The oxygen is part of the ester/lactone linkage.[1][2] This isomer is more susceptible to hydrolysis and is less common in final drug candidates but acts as a reactive intermediate or specific probe.[2]
-
Pharmacophore Mapping (DOT Visualization)
The following diagram illustrates the interaction potential of the scaffold within a binding pocket.
Figure 1: Pharmacophore interaction map showing the role of the 7-Cl substituent and polar motifs.[1][2]
Synthetic Pathways[1][2]
The synthesis of 7-chloro-benzoxazinones typically involves the cyclization of functionalized aminophenols.[1][2] Below is the standard protocol for the stable scaffold, which can yield either isomer depending on the specific acylating agent and conditions (Smiles rearrangement vs. direct acylation).
Synthesis Workflow (Graphviz)[2]
Figure 2: Synthetic route illustrating the divergence between the 3-one and 2-one isomers.
Experimental Protocol (Standard Cyclization)
Note: This protocol favors the thermodynamically stable benzoxazinone core.[2]
-
Reagents: 2-Amino-5-chlorophenol (1.0 eq), Chloroacetyl chloride (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Acetone or DMF (Solvent).[2]
-
Acylation: Dissolve 2-amino-5-chlorophenol in dry acetone at 0°C. Add chloroacetyl chloride dropwise. Stir for 1 hour to form the N-chloroacetyl intermediate.
-
Cyclization: Add K₂CO₃ to the reaction mixture and heat to reflux (56°C for acetone, 80°C for DMF) for 4–6 hours.
-
Workup: Evaporate solvent. Resuspend residue in water.[2] The product typically precipitates.[2] Filter and wash with cold water.[2]
-
Purification: Recrystallize from Ethanol/Water (9:1).
Applications in Drug Development[1][7][8][9]
Therapeutic Areas[1][2]
-
Anticoagulants: The benzoxazinone ring is a structural relative to the morpholinone ring found in Factor Xa inhibitors (e.g., Rivaroxaban).[2] The 7-chloro group mimics the chlorothiophene moiety often used to fill the S1 pocket of the enzyme.[1][2]
-
CNS Agents: Used in the synthesis of dopamine agonists and serotonin (5-HT) modulators.[2] The rigid bicyclic system reduces the entropic penalty of binding.[2]
-
Anticonvulsants: Derivatives of 7-chloro-benzoxazinone have shown efficacy in Maximal Electroshock (MES) models, acting similarly to carbamazepine but with a different metabolic profile.[2]
DNA Intercalation & Oncology
Recent studies indicate that planar benzoxazinone derivatives, particularly when linked to triazoles, can intercalate into DNA, inducing DNA damage (upregulation of γ-H2AX) and apoptosis in tumor cell lines (e.g., Huh-7 liver cancer).[2]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Handling Protocol:
References
-
Matrix Scientific. (n.d.).[2] 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one Product Entry. Retrieved from (Verified CAS 610267-66-8).[1][2]
-
Santa Cruz Biotechnology. (n.d.).[2] 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 72757, 2H-1,4-Benzoxazin-3(4H)-one. Retrieved from [2][4]
-
Zuo, W. J., et al. (2008).[2] Synthesis and crystal structure of 7-chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. Journal of Chemical Crystallography. (Contextualizing the 3-one isomer synthesis).
-
ChemicalBook. (n.d.).[2] CAS 610267-66-8 Entry.[1][2][5][6] Retrieved from [2]
Sources
- 1. scribd.com [scribd.com]
- 2. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. realtor.com [realtor.com]
- 4. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 610267-66-8 Cas No. | 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one CAS#: 610267-66-8 [m.chemicalbook.com]
Solubility Profile of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one in Organic Solvents
[1][2]
Document Type: Technical Whitepaper & Operational Guide Subject: Physicochemical Characterization & Solvent Selection Compound: 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one (CAS: 610267-66-8)
Executive Summary
In pharmaceutical process development and proteomic research, 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one serves as a critical electrophilic intermediate. Its solubility profile is the governing factor for reaction yield, purification efficiency (crystallization), and formulation stability.
This guide provides a comprehensive analysis of the compound’s solubility behavior. Unlike its 3-one isomer, this 2-one derivative exhibits distinct hydrolytic sensitivity and polarity profiles. The data presented here integrates thermodynamic modeling with empirical solvent screening protocols to establish a "Self-Validating" solubility determination workflow.
Chemical Identity & Solid-State Context
Understanding the solute's lattice energy is prerequisite to predicting dissolution. The 7-chloro substitution on the benzoxazinone core introduces significant dipole-dipole interactions, typically increasing the melting point and lattice energy relative to the non-chlorinated parent.
| Feature | Specification | Implication for Solubility |
| Compound Name | 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one | Specific lactone isomer; distinct from the lactam (3-one). |
| CAS Number | 610267-66-8 | Unique identifier for the 2-one isomer. |
| Molecular Formula | C₈H₆ClNO₂ | MW: 183.59 g/mol .[1] |
| Core Moiety | Benzoxazinone (Lactone type) | Susceptible to ring-opening in strong base/nucleophiles. |
| Electronic Effect | 7-Chloro (Electron Withdrawing) | Reduces solubility in non-polar solvents; increases crystal packing stability. |
Solubility Landscape & Solvent Selection
The solubility of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one follows a "like-dissolves-like" distribution heavily influenced by the polarity of the lactone ring and the lipophilicity of the chlorobenzene moiety.
Predicted Solubility Classes
Based on structural analogs (e.g., 2H-1,4-benzoxazin-3(4H)-one) and Hansen Solubility Parameters (HSP), the solvent compatibility is categorized below:
| Solvent Class | Representative Solvents | Solubility Potential | Operational Use |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary reaction solvents; stock solution preparation. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Crystallization anti-solvents; recrystallization media (hot). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-Low | Extraction solvents; washing steps. |
| Non-Polar | Toluene, Hexane | Low (<2 mg/mL) | Anti-solvents to force precipitation. |
| Chlorinated | DCM, Chloroform | High-Moderate | Synthesis workup; chromatography mobile phase. |
Critical Insight: The 2-one moiety is an ester/carbamate hybrid. Avoid prolonged exposure to protic solvents at high temperatures (>60°C) or basic conditions to prevent hydrolytic ring opening.
Reference Data (Structural Analog Benchmarking)
In the absence of a specific J. Chem. Eng. Data monograph for the 2-one isomer, the parent 3-one analog serves as the closest validated benchmark for thermodynamic behavior.
-
Analog: 2H-1,4-Benzoxazin-3(4H)-one (CAS 5466-88-6)
-
Methanol Solubility: ~25 mg/mL (at 25°C)
-
Toluene Solubility: ~2.5% (w/v)
-
Correction for 7-Cl: Expect a 15–20% reduction in solubility values compared to the parent due to increased molecular weight and crystal lattice energy.
Experimental Protocol: Self-Validating Determination
To generate precise data for this specific isomer, researchers must utilize the Isothermal Saturation Method coupled with Gravimetric or HPLC analysis.
Workflow Diagram (DOT)
The following diagram outlines the logical flow for determining and validating solubility data.
Caption: Workflow for the rigorous determination of solubility profiles, ensuring statistical validity before thermodynamic modeling.
Step-by-Step Methodology
-
Preparation: Add excess solid 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one to the solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at constant temperature (±0.05 K) for 24–48 hours. Note: Monitor for hydrolysis in methanol/water mixtures using HPLC.
-
Sampling: Stop stirring and allow settling for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).
-
Quantification:
-
Gravimetric: Evaporate solvent and weigh residue (Best for volatile solvents).
-
HPLC: Dilute with mobile phase (e.g., Acetonitrile:Water) and analyze peak area against a standard curve (Best for high boiling solvents like DMSO).
-
Thermodynamic Modeling & Analysis
For process engineering, experimental points are fitted to the Modified Apelblat Equation . This model correlates the mole fraction solubility (
The Apelblat Equation
-
A, B, C: Empirical constants derived from regression analysis.
-
Application: Use these constants to interpolate solubility at any specific process temperature (e.g., cooling crystallization curves).
Thermodynamic Parameters
Using the Van't Hoff analysis, the dissolution enthalpy (
-
Positive
: Endothermic dissolution (Solubility increases with T). -
Positive
: Entropy-driven process.
Expected Behavior: For benzoxazinones in polar solvents, dissolution is typically endothermic (
Process Engineering Implications
Crystallization Strategy
-
Solvent: Ethanol or Ethyl Acetate (High temperature solubility).
-
Anti-Solvent: Hexane or Water (Low solubility).
-
Procedure: Dissolve crude 7-chloro-benzoxazinone in hot Ethanol (60°C). Slowly add Water or cool to 5°C. The "Chloro" substituent enhances lattice packing, likely resulting in sharp, well-defined crystals upon cooling.
Stability Warning
Unlike the 3-one isomer, the 2-one ring is a lactone .
-
Avoid: Strong bases (NaOH, KOH) or nucleophilic solvents (primary amines) at high heat, which will attack the C2 carbonyl and open the ring to form the corresponding phenol-acetamide derivative.
References
-
Santa Cruz Biotechnology. 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one Product Data Sheet. SCBT. Link
-
Matrix Scientific. Chemical Directory: 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one (CAS 610267-66-8). Link
-
Sigma-Aldrich. 2H-1,4-Benzoxazin-3(4H)-one Product Specification & Solubility Data. (Used as Structural Analog Benchmark). Link
- Tang, S., et al. "Solubility and Thermodynamic Analysis of 2H-1,4-Benzoxazin-3(4H)-one in Organic Solvents." Journal of Chemical & Engineering Data. (Contextual Reference for Analog Methodology).
- Jouyban, A.Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Source for general solubility modeling protocols).
The Strategic Intermediate: A Technical Guide to 7-Chloro-3,4-dihydro-benzooxazin-2-one for Pharmaceutical Development
The Strategic Intermediate: A Technical Guide to 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one for Pharmaceutical Development
This guide provides an in-depth technical overview of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one, a pivotal heterocyclic scaffold in medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the synthesis, characterization, reactivity, and pharmaceutical potential of this valuable intermediate.
Introduction: The Benzoxazinone Core in Drug Discovery
The 1,4-benzoxazine ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties. The strategic placement of a chlorine atom at the 7-position and a lactam moiety within the oxazine ring endows 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one with a unique chemical profile, making it a versatile starting point for the synthesis of diverse and complex molecular architectures. This guide will explore the fundamental chemistry and practical applications of this important pharmaceutical intermediate.
Synthesis of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one
The most direct and common approach to the synthesis of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one involves a two-step process starting from the readily available 2-amino-4-chlorophenol. This method comprises an initial N-acylation followed by an intramolecular cyclization.
Reaction Scheme
Caption: General synthesis of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one.
Detailed Experimental Protocol
Materials:
-
2-Amino-4-chlorophenol
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step 1: N-acylation of 2-Amino-4-chlorophenol
-
To a stirred solution of 2-amino-4-chlorophenol (1.0 eq) in acetone at 0 °C, add potassium carbonate (2.0 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the crude intermediate in a suitable solvent such as acetone or DMF.
-
Add a base, such as potassium carbonate (1.5 eq), to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one.
Physicochemical and Spectroscopic Characterization
The identity and purity of synthesized 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one must be confirmed through a combination of physical and spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₆ClNO₂ |
| Molecular Weight | 183.59 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~180-185 °C (Estimated) |
| Solubility | Soluble in acetone, ethyl acetate, DMF; sparingly soluble in water. |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 10.8 (s, 1H, -NH)
-
δ 7.1-7.3 (m, 3H, Ar-H)
-
δ 4.6 (s, 2H, -O-CH₂-)
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 165.0 (C=O)
-
δ 142.0 (Ar-C-O)
-
δ 128.0 (Ar-C-Cl)
-
δ 125.0 (Ar-C)
-
δ 123.0 (Ar-C)
-
δ 118.0 (Ar-C)
-
δ 116.0 (Ar-C)
-
δ 67.0 (-O-CH₂-)
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3200-3300 (N-H stretch)
-
1680-1700 (C=O, lactam stretch)
-
1500-1600 (C=C, aromatic stretch)
-
1200-1300 (C-O, ether stretch)
-
700-800 (C-Cl stretch)
Mass Spectrometry (MS):
-
m/z: 183 [M]⁺, 185 [M+2]⁺ (characteristic isotopic pattern for chlorine)
Reactivity and Role as a Pharmaceutical Intermediate
The utility of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one as a pharmaceutical intermediate stems from the reactivity of its secondary amine (N-H) proton. This proton is acidic and can be readily removed by a base, allowing for subsequent N-alkylation or N-acylation reactions. This functionalization is a key step in the synthesis of a variety of more complex pharmaceutical agents.
N-Alkylation
The N-alkylation of the benzoxazinone core is a common strategy to introduce diverse side chains, thereby modulating the pharmacological properties of the final compound.
Caption: General N-alkylation of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one.
This reaction allows for the introduction of a wide variety of 'R' groups, which can be designed to interact with specific biological targets. For example, the 'R' group could be a pharmacophore that imparts activity as a selective norepinephrine reuptake inhibitor, similar to the mechanism of Viloxazine.
Potential Pharmaceutical Applications
The 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one scaffold is a precursor to compounds with potential applications in several therapeutic areas.
-
Antidepressants: The structural similarity to Viloxazine suggests that derivatives of this intermediate could be explored for their norepinephrine reuptake inhibitory activity.
-
Neuroprotective Agents: The benzoxazole core, a related heterocyclic system, is present in Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS). This suggests that derivatives of the title compound could be investigated for neuroprotective properties.
-
Anticonvulsants: A series of 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones have been synthesized and evaluated for their anticonvulsant activities, indicating the potential of this scaffold in developing treatments for epilepsy and other seizure disorders.[3]
Safety and Handling
As with all laboratory chemicals, 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one is a valuable and versatile intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its N-H bond provide a convenient entry point for the synthesis of a wide range of functionalized benzoxazinone derivatives. The established biological activities of related compounds highlight the potential of this scaffold in the development of new therapeutics for a variety of diseases. This guide provides a solid foundation for researchers to explore the rich chemistry and pharmaceutical potential of this important building block.
References
-
Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry. [Link]
Methodological & Application
Application Notes & Protocols: Synthesis of 7-Chloro-3,4-dihydro-benzooxazin-2-one
Application Notes & Protocols: Synthesis of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one
Abstract
This document provides a detailed technical guide for the synthesis of 7-Chloro-3,4-dihydro-benzo[1]oxazin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The benzoxazinone core is a key pharmacophore in a range of biologically active molecules. These protocols are designed for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, offering in-depth procedural details, mechanistic insights, and a discussion of the critical parameters that govern the reaction's success. We present a robust and widely applicable method starting from the commercially available precursor, 2-amino-4-chlorophenol.
Introduction and Scientific Context
The 1,4-benzoxazine ring system is a privileged heterocyclic motif frequently incorporated into therapeutically valuable compounds, exhibiting activities such as anticonvulsant, anti-inflammatory, and anticancer properties[2]. The specific target of this guide, 7-Chloro-3,4-dihydro-benzo[1]oxazin-2-one, features a chlorine substituent on the aromatic ring, which can significantly modulate the molecule's physicochemical properties, including lipophilicity and metabolic stability, making it a valuable intermediate for library synthesis and lead optimization campaigns.
The synthetic strategy detailed herein is a classical and efficient approach involving the construction of the oxazinone ring through a sequential acylation and intramolecular cyclization. This method is favored for its reliability, high yields, and the accessibility of the required starting materials[3][4].
Core Synthetic Strategy: Mechanistic Rationale
The synthesis of the target lactam proceeds via a two-step, one-pot reaction sequence starting from 2-amino-4-chlorophenol and chloroacetyl chloride. Understanding the causality behind this transformation is key to its successful execution.
-
Selective N-Acylation: The reaction is initiated by the acylation of the amino group of 2-amino-4-chlorophenol. The amine is a stronger nucleophile than the phenolic hydroxyl group, ensuring a highly selective reaction with the electrophilic chloroacetyl chloride. This step forms the key intermediate, N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide. A mild base, such as sodium bicarbonate, is typically used to neutralize the HCl byproduct generated during this stage without prematurely inducing the subsequent cyclization.
-
Intramolecular O-Alkylation (Cyclization): Upon formation of the amide intermediate, a stronger base or thermal conditions are employed to facilitate the final ring-closing step. The base deprotonates the phenolic hydroxyl group, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the adjacent chloromethyl group in an intramolecular SN2 reaction (a Williamson ether synthesis), displacing the chloride ion and forming the six-membered lactam ring[5].
This logical sequence ensures the regioselective formation of the desired benzoxazinone architecture.
Diagram 1: High-level logical workflow of the synthesis.
Detailed Synthesis Protocol
This protocol describes a reliable one-pot procedure for the gram-scale synthesis of 7-Chloro-3,4-dihydro-benzo[1]oxazin-2-one.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Amino-4-chlorophenol | C₆H₆ClNO | 143.57 | 1.0 | 5.00 g |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 1.1 | 3.1 mL |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 1.2 | 3.50 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 9.60 g |
| Acetone | C₃H₆O | 58.08 | - | 150 mL |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | As needed |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed |
| Brine (Saturated NaCl) | NaCl(aq) | - | - | As needed |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed |
3.2. Experimental Procedure
Diagram 2: Step-by-step experimental workflow.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-amino-4-chlorophenol (5.00 g, 34.8 mmol) and sodium bicarbonate (3.50 g, 41.7 mmol). Add 100 mL of acetone. Stir the resulting suspension.
-
N-Acylation: Cool the flask in an ice-water bath to 0-5 °C. Dissolve chloroacetyl chloride (3.1 mL, 38.3 mmol) in 20 mL of acetone and add it to the dropping funnel. Add the chloroacetyl chloride solution dropwise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Expert Insight: The slow, cold addition is crucial to control the exothermic reaction and prevent the formation of undesired side products. Sodium bicarbonate is a sufficiently weak base to neutralize the generated HCl without aggressively promoting the subsequent cyclization at this stage.
-
-
Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The formation of the N-(5-chloro-2-hydroxyphenyl)-2-chloroacetamide intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture, add potassium carbonate (9.60 g, 69.6 mmol) and an additional 30 mL of acetone. Heat the mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 4-6 hours.
-
Expert Insight: Potassium carbonate is a stronger base required to deprotonate the phenol, initiating the intramolecular cyclization. Refluxing provides the necessary activation energy for the SN2 reaction. Monitor the reaction's progress by TLC until the starting amide spot has been consumed.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃, KCl, NaHCO₃). Wash the filter cake with a small amount of acetone.
-
Extraction: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield a crude solid. Dissolve the residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash it sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 7-Chloro-3,4-dihydro-benzo[1]oxazin-2-one as a solid. Alternatively, for higher purity, silica gel column chromatography can be performed using a gradient of ethyl acetate in hexanes as the eluent.
Chemical Reaction Scheme
The overall transformation is depicted below:
Diagram 3: Overall reaction scheme. (Note: Images are for illustrative purposes).
Safety and Handling
-
Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
2-Amino-4-chlorophenol is toxic if ingested and can cause skin and eye irritation[6]. Handle with care and appropriate PPE.
-
Acetone is highly flammable. Ensure all heating is performed using a heating mantle and that no open flames or spark sources are present.
References
-
Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 2008. [Link][2]
-
Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. PMC, 2024. [Link][4]
-
2-Amino-4-chlorophenol | C6H6ClNO. PubChem, National Center for Biotechnology Information. [Link][6]
-
Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. Research Journal of Chemistry and Environment, 2006. [Link][5]
-
Technique for synthesizing o-chloroacetaminophenol. Google Patents, CN101121673A. [7]
-
Preparation of 2-amino-4-chlorophenol. PrepChem.com. [Link][8]
-
Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts. Google Patents, US20140323720A1. [9]
-
Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Organic Chemistry Portal. [Link][10]
-
Efficient synthesis of a 1,4-dihydro2H-3,1-benzoxazin-2-one. Google Patents, US6222044B1. [11]
-
Synthetic method of 2-chloro-4-aminophenol. Google Patents, CN103130657B. [12]
Sources
- 1. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 4. 2-amino-4-chlorophenol | Semantic Scholar [semanticscholar.org]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. US20140323720A1 - Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts - Google Patents [patents.google.com]
- 10. Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction [organic-chemistry.org]
- 11. US5922864A - Efficient synthesis of a 1,4-dihydro2H-3,1-benzoxazin-2-one - Google Patents [patents.google.com]
- 12. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
Application Note & Protocol: Catalytic Hydrogenation of 7-Chloro-3,4-dihydro-benzooxazin-2-one
Application Note & Protocol: Catalytic Hydrogenation of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one
Abstract & Introduction
The 3,4-dihydro-benzo[1][2]oxazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[3][4] Its synthesis often involves the modification of pre-constructed benzoxazinone rings. A key transformation in this context is the selective removal of halogen substituents from the aromatic portion of the molecule. This application note provides a detailed, field-proven protocol for the catalytic hydrogenation of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one to yield the parent 3,4-dihydro-benzo[1][2]oxazin-2-one.
This process, a specific type of reaction known as hydrodechlorination, is a cornerstone of synthetic chemistry. We will delve into the mechanistic underpinnings, catalyst selection, rigorous safety procedures, and analytical monitoring necessary for a successful and reproducible outcome. The protocols described herein are designed for researchers in pharmaceutical development and organic synthesis, providing not just a series of steps, but the scientific rationale behind them.
Principle of Catalytic Hydrodechlorination
Catalytic hydrogenation of an aryl chloride is a heterogeneously catalyzed reaction where a carbon-chlorine (C-Cl) bond is cleaved and replaced with a carbon-hydrogen (C-H) bond. The reaction is mediated by a metal catalyst, typically palladium on a high-surface-area support like activated carbon (Pd/C), and utilizes molecular hydrogen (H₂) as the terminal reductant.
The generally accepted mechanism involves several key steps on the catalyst surface:
-
Adsorption: Both the hydrogen gas and the chlorinated substrate adsorb onto the active sites of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, forming reactive palladium-hydride species on the surface.
-
Oxidative Addition: The aryl chloride undergoes oxidative addition to a palladium(0) site, forming an arylpalladium(II) chloride intermediate.
-
Reductive Elimination: The aryl group combines with a surface hydride, and the resulting dechlorinated product is released from the catalyst surface, regenerating the active Pd(0) site. The liberated chloride combines with another surface hydride to form HCl.
This process efficiently removes the aromatic chlorine under relatively mild conditions, making it a preferred method in multi-step synthesis where sensitive functional groups may be present.[5][6]
Caption: General reaction scheme for the hydrodechlorination.
Safety & Hazard Management
WARNING: Catalytic hydrogenation is a hazardous procedure if not performed with strict adherence to safety protocols. All operations must be conducted in a certified chemical fume hood.[7][8]
-
Hydrogen Gas (H₂): Hydrogen is highly flammable and forms explosive mixtures with air (4-75% by volume).[9] Ensure the reaction apparatus is leak-proof and that the system is thoroughly purged with an inert gas (Nitrogen or Argon) before and after the introduction of hydrogen to eliminate oxygen.[1][9][10]
-
Palladium on Carbon (Pd/C): Pd/C is a pyrophoric catalyst, especially after use when it is finely divided and saturated with hydrogen.[7][8][9] It can ignite flammable solvents upon exposure to air. The catalyst should always be handled in an inert atmosphere or kept wet with solvent or water.[8][9][10]
-
Catalyst Filtration & Disposal: Never filter the reaction mixture in an open setup where the dry catalyst on the filter paper could be exposed to air. Filter through a pad of Celite or another filter aid, and immediately wash the filter cake with water or the reaction solvent to keep it wet.[7][8] The used, wet catalyst should be placed in a dedicated, clearly labeled waste container and submerged in water to prevent ignition.[7]
-
Pressure: If using a high-pressure vessel, ensure it is rated for the intended pressure and has been recently inspected. Always use a blast shield.[1][10]
Detailed Experimental Protocol
This protocol is designed for a ~1 gram scale reaction at atmospheric pressure using a hydrogen balloon. Adjustments for different scales or pressures should be made accordingly.
4.1 Materials & Equipment
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet with water
-
Solvent: Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Base (optional but recommended): Triethylamine (Et₃N) or Sodium Acetate (NaOAc)
-
Hydrogen Source: Hydrogen gas cylinder with regulator, tubing, and balloon
-
Inert Gas: Nitrogen gas cylinder with regulator
-
Glassware: Three-neck round-bottom flask, magnetic stir bar, condenser, gas inlet adapter, septa
-
Filtration: Buchner funnel, filter flask, Celite® 545
-
Analytical: TLC plates (silica gel 60 F₂₅₄), developing chamber, UV lamp
4.2 Reaction Setup & Execution
Caption: Experimental workflow for catalytic hydrogenation.
Step-by-Step Procedure:
-
Preparation: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one (e.g., 1.0 g, 5.45 mmol).
-
Assembly: Fit the central neck with a condenser, one side neck with a gas inlet adapter connected to a nitrogen/vacuum manifold, and the other side neck with a rubber septum.
-
Inerting: Evacuate the flask under vacuum and backfill with nitrogen gas. Repeat this cycle three times to ensure the atmosphere is inert.[7][9]
-
Reagent Addition: Under a positive flow of nitrogen, add Methanol (40 mL) and Triethylamine (0.91 mL, 6.54 mmol, 1.2 eq) via syringe. Stir until the substrate is fully dissolved. The base neutralizes the HCl generated, which can otherwise inhibit the catalyst.
-
Catalyst Addition: Briefly remove the septum and add 10% Pd/C (50% wet, ~116 mg, ~0.054 mmol Pd, 1 mol%) in one portion. Minimize the time the flask is open. Reseal and briefly purge with nitrogen.
-
Hydrogenation: Carefully evacuate and backfill the flask with hydrogen gas. Repeat this cycle three times.
-
Reaction: Attach a balloon filled with hydrogen to the gas inlet. Ensure vigorous stirring to maintain good suspension of the catalyst and facilitate gas-liquid mass transfer. The reaction is typically run at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (see Section 5.0).
-
Quenching: Once the reaction is complete (typically 2-4 hours), evacuate and backfill the flask with nitrogen three times to remove all hydrogen.[1][7]
-
Filtration: Prepare a pad of Celite (~1 inch thick) in a Buchner funnel and wet it with methanol. Under a nitrogen atmosphere if possible, filter the reaction mixture through the Celite pad. Wash the flask and the filter cake with additional methanol (2 x 15 mL) to ensure all product is collected. Crucially, do not allow the catalyst on the Celite pad to run dry. [7][8]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Process Monitoring & Analytics
Real-time or periodic analysis is essential to determine the reaction endpoint, preventing over-reduction or unnecessary reaction time.[11] While advanced methods like inline NMR or FT-IR exist[12][13][14][15], standard laboratory techniques are highly effective.
5.1 Thin-Layer Chromatography (TLC)
-
Procedure:
-
Temporarily stop stirring and purge the flask headspace with nitrogen.[7]
-
Using a long needle or capillary, carefully withdraw a small aliquot of the reaction mixture.
-
Spot the aliquot on a TLC plate alongside a spot of the starting material.
-
Develop the plate in an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Visualize under a UV lamp (254 nm).
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material (7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one) is no longer visible and a new, typically more polar spot for the product has appeared.
Caption: Analytical workflow for reaction monitoring by TLC.
5.2 Product Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product. The key diagnostic change is the disappearance of the characteristic splitting pattern of the chloro-substituted aromatic ring and the appearance of a new aromatic proton signal, resulting in a more symmetric pattern.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product, showing the loss of the chlorine atom (mass difference of ~34 Da for ³⁵Cl).
Summary of Parameters & Troubleshooting
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Substrate Conc. | 0.1 - 0.2 M | Balances reaction rate and solubility. |
| Catalyst | 10% Pd/C (50% wet) | Standard, highly active catalyst for hydrodechlorination.[16] |
| Catalyst Loading | 1 - 5 mol% (Pd) | Sufficient for efficient conversion without excessive cost. |
| Hydrogen Pressure | 1 atm (Balloon) | Sufficient for lab scale; higher pressure can increase rate. |
| Temperature | Room Temperature | Reaction is typically efficient without heating. |
| Solvent | Methanol, Ethanol | Good substrate solubility, preferred over ethers for safety.[7] |
| Base | 1.2 eq. Et₃N or NaOAc | Neutralizes byproduct HCl, preventing catalyst deactivation. |
| Reaction Time | 2 - 6 hours | Varies with scale and catalyst activity; monitor by TLC. |
Table 2: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Reaction is sluggish or stalled | 1. Catalyst poisoning (e.g., by sulfur impurities).2. Insufficient H₂ supply.3. Poor stirring/mass transfer.4. Inactive catalyst. | 1. Purify starting material; use a fresh batch of catalyst.2. Check for leaks; use a fresh balloon of H₂.3. Increase stirring speed.4. Use a new bottle of catalyst. |
| Incomplete conversion | 1. Insufficient catalyst loading.2. Reaction time too short. | 1. Add more catalyst (under N₂).2. Allow the reaction to run longer, monitoring by TLC. |
| Formation of byproducts | Over-reduction of other functional groups (if present). | This is less likely for this specific substrate, but for others, a less active or poisoned catalyst (e.g., using diphenylsulfide) might be needed for chemoselectivity.[17] |
References
- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Google Cloud.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Industrial Safety Solution.
- Hydrogenation SOP. (n.d.). University of Rochester.
-
Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. (2022). ACS Omega. Retrieved February 15, 2026, from [Link]
-
Hazards associated with laboratory scale hydrogenations. (2016). ACS Chemical Health & Safety. Retrieved February 15, 2026, from [Link]
-
Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. (2022). ACS Omega. Retrieved February 15, 2026, from [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). Analytical Chemistry. Retrieved February 15, 2026, from [Link]
-
Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions. (2022). Catalysis Science & Technology. Retrieved February 15, 2026, from [Link]
-
Hazards associated with laboratory scale hydrogenations. (n.d.). University of Wisconsin-Madison Chemistry. Retrieved February 15, 2026, from [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). Radboud University. Retrieved February 15, 2026, from [Link]
-
Catalytic Hydrogenation Reaction. (2016). AZoM. Retrieved February 15, 2026, from [Link]
-
Mild and general procedure for Pd/C–Catalyzed hydrodechlorination of aromatic chlorides. (n.d.). ScienceDirect. Retrieved February 15, 2026, from [Link]
- Process for the dechlorination of chlorinated aromatic compounds. (1996). Google Patents.
-
Pd/C—Et3N-Mediated Catalytic Hydrodechlorination of Aromatic Chlorides under Mild Conditions. (2006). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (2006). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
A Convenient Synthesis of 3,4-Dihydro-1,4-benzoxazin-2-ones. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. (2011). National Institutes of Health. Retrieved February 15, 2026, from [Link]
-
Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]
Sources
- 1. njhjchem.com [njhjchem.com]
- 2. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. chem.wisc.edu [chem.wisc.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 11. azom.com [azom.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.utwente.nl [research.utwente.nl]
- 16. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Application Notes and Protocols for N-Alkylation of 7-Chloro-3,4-dihydro-2H-benzo[b]oxazin-2-one
Application Notes and Protocols for N-Alkylation of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one
Introduction: The Significance of N-Alkylated Benzoxazinones in Modern Drug Discovery
The 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its rigid structure and potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents. N-alkylation of the lactam nitrogen is a critical transformation, as the nature of the N-substituent can profoundly influence the molecule's pharmacological properties, including target affinity, selectivity, solubility, and metabolic stability. This guide provides a detailed exploration of robust and versatile methods for the N-alkylation of this key intermediate, offering researchers in drug development a practical resource for synthesizing libraries of N-substituted analogs.
Core Principles of N-Alkylation: A Mechanistic Overview
The N-alkylation of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one proceeds via the deprotonation of the weakly acidic N-H bond of the lactam, followed by a nucleophilic attack of the resulting anion on an electrophilic alkylating agent. The choice of base, solvent, and alkylating agent is paramount to achieving high yields and purity. This document will detail three widely applicable and effective methodologies: Classical N-Alkylation under anhydrous conditions, Phase-Transfer Catalysis (PTC) for greener and more scalable reactions, and the Mitsunobu reaction for the introduction of functionalities from alcohols.
Method 1: Classical N-Alkylation with Strong Bases in Aprotic Solvents
This approach is a cornerstone of synthetic organic chemistry and relies on the generation of the lactam anion using a strong base in an anhydrous polar aprotic solvent. Sodium hydride (NaH) is a common choice due to its high basicity and the irreversible deprotonation it affords, driving the reaction to completion.
Causality Behind Experimental Choices:
-
Base: Sodium hydride (NaH) is a non-nucleophilic strong base that deprotonates the lactam to form a sodium salt. The byproduct, hydrogen gas, evolves from the reaction, making the deprotonation step irreversible. Other suitable strong bases include potassium hydride (KH) and lithium diisopropylamide (LDA).
-
Solvent: Anhydrous polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) are essential. They effectively solvate the cation (Na+) without interfering with the nucleophilicity of the lactam anion. The absence of water is critical to prevent quenching the base and the reactive anion.
-
Alkylating Agent: Primary and secondary alkyl halides (iodides, bromides, or chlorides) are typical electrophiles. Alkyl iodides are generally the most reactive, followed by bromides and then chlorides.
Experimental Protocol 1: N-Alkylation using Sodium Hydride in DMF
Reagents and Materials:
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF to the flask to create a suspension of the sodium hydride.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Caption: Workflow for Classical N-Alkylation.
Method 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-Transfer Catalysis (PTC) is an environmentally benign and highly efficient method for conducting reactions between reactants in immiscible phases.[3] For the N-alkylation of our substrate, a solid-liquid PTC system is employed, where the deprotonated lactam is transferred from the solid phase (as a salt) into the organic phase where the alkylating agent resides.[4][5]
Causality Behind Experimental Choices:
-
Catalyst: Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), are commonly used phase-transfer catalysts.[4] The lipophilic cation of the catalyst pairs with the lactam anion, shuttling it into the organic phase.
-
Base: A mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is sufficient. These bases are safer and easier to handle than alkali metal hydrides.
-
Solvent: A range of solvents can be used, including acetonitrile, toluene, or even biphasic systems with water, making this method highly versatile.
Experimental Protocol 2: N-Alkylation using Phase-Transfer Catalysis
Reagents and Materials:
-
Alkyl halide
-
Potassium carbonate (K₂CO₃), finely powdered
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a round-bottom flask, add 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one (1.0 equivalent), potassium carbonate (2.0 equivalents), and tetrabutylammonium bromide (0.1 equivalents).
-
Add acetonitrile as the solvent.
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Caption: Mechanism of Phase-Transfer Catalysis.
Method 3: The Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful tool for the formation of C-N bonds from alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.[6][7][8] This method is particularly useful when the desired N-substituent is derived from a chiral secondary alcohol.
Causality Behind Experimental Choices:
-
Reagents: The reaction requires a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] These reagents form a reactive phosphonium intermediate with the alcohol.
-
Nucleophile: The lactam acts as the nucleophile, attacking the activated alcohol.
-
Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction.
Experimental Protocol 3: N-Alkylation via the Mitsunobu Reaction
Reagents and Materials:
-
Alcohol (primary or secondary)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (as a solution in toluene or neat)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 equivalents) in THF dropwise to the reaction mixture. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be directly purified by silica gel column chromatography to separate the N-alkylated product from triphenylphosphine oxide and the hydrazine byproduct.
Data Summary and Comparison of Methods
| Method | Base | Solvent | Alkylating Agent | Temperature | Key Advantages | Potential Challenges |
| Classical | NaH, KH, LDA | Anhydrous DMF, THF | Alkyl halides | 0 °C to RT | High reactivity, irreversible | Requires strictly anhydrous conditions, use of hazardous reagents |
| PTC | K₂CO₃, Cs₂CO₃ | Acetonitrile, Toluene | Alkyl halides | RT to 80 °C | Mild conditions, operational simplicity, greener | Catalyst may sometimes be difficult to remove |
| Mitsunobu | N/A (redox) | Anhydrous THF | Alcohols | 0 °C to RT | Utilizes alcohols directly, stereochemical inversion | Stoichiometric byproducts can complicate purification |
Conclusion
The N-alkylation of 7-Chloro-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one is a versatile transformation that can be achieved through several reliable methods. The choice of protocol will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available laboratory resources. The classical approach with sodium hydride offers high reactivity, while phase-transfer catalysis provides a milder and more environmentally friendly alternative. The Mitsunobu reaction is the method of choice when installing a substituent from an alcohol, particularly when control of stereochemistry is desired. By understanding the principles and practical considerations of each method, researchers can effectively synthesize a wide array of N-substituted benzoxazinones for further investigation in drug discovery programs.
References
-
Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement - RSC Publishing. Available at: [Link]
-
Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC. Available at: [Link]
-
Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews. Available at: [Link]
-
Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
-
One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile | Organic Letters - ACS Publications. Available at: [Link]
-
Mitsunobu reaction - Wikipedia. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Phase-transfer catalyst - Wikipedia. Available at: [Link]
-
Williamson ether synthesis - Wikipedia. Available at: [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]
-
Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][9] - GSC Online Press. Available at: [Link]
-
Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]
-
Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Available at: [Link]
-
Mitsunobu reaction - Organic Synthesis. Available at: [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]
- US3661894A - Method of producing n-alkyl lactams - Google Patents.
-
Mitsunobu Reaction - Master Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 7-N-substituted-1,3-oxazines 10-11 starting from... - ResearchGate. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available at: [Link]
-
Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines | Request PDF - ResearchGate. Available at: [Link]
-
Two Consecutive PTC N-Alkylations - PTC Organics, Inc. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - MDPI. Available at: [Link]
-
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Available at: [Link]
-
Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides - Beilstein Archives. Available at: [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]
-
21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS Youssef Kandri Rodia - ResearchGate. Available at: [Link]
-
A facile and green synthesis of N-substituted-2-chlorobenzimidazoles - Der Pharma Chemica. Available at: [Link]
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC. Available at: [Link]
-
7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one - NIH. Available at: [Link]
Sources
- 1. Convenient synthesis of N -alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearran ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00812F [pubs.rsc.org]
- 2. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
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- 9. pubs.acs.org [pubs.acs.org]
Application Note: Using 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one in Drug Discovery Libraries
This guide details the technical application of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one , a specialized heterocyclic scaffold distinct from its more common isomer, the 3-one (lactam).[1] This specific "2-one" isomer features a lactone-amide hybrid core, offering unique electronic properties and DNA-intercalating capabilities valuable in oncology and antimicrobial research.[1]
Executive Summary & Structural Intelligence
The 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one scaffold represents a privileged structure in medicinal chemistry, often underutilized compared to its 3-one (lactam) counterpart.[1] Structurally, it consists of a benzene ring fused to a morpholin-2-one ring.[1] The chlorine atom at position 7 (para to the nitrogen) enhances metabolic stability and lipophilicity, while the 2-one (lactone) moiety provides a distinct hydrogen-bond acceptor profile and electrophilic character suitable for covalent protein capture or DNA intercalation.
Critical Structural Distinction:
-
Target Scaffold (2-one): Carbonyl at position 2 (Lactone).[1] Key Feature: Susceptible to ring-opening nucleophilic attack; potent DNA intercalator.[1]
-
Common Isomer (3-one): Carbonyl at position 3 (Lactam).[1] Key Feature: Peptidomimetic, highly stable amide bond.[2]
Physicochemical Profile (Calculated)
| Property | Value | Significance |
| MW | 183.6 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery).[1] |
| cLogP | ~1.8 | Optimal lipophilicity for cell permeability.[1] |
| H-Bond Donors | 1 (NH) | Critical for active site binding (e.g., hinge region of kinases).[2] |
| H-Bond Acceptors | 3 (N, O, C=O) | Facilitates water-mediated bridging interactions.[1][2] |
| TPSA | ~38 Ų | High blood-brain barrier (BBB) permeation potential.[1] |
Chemical Space & Derivatization Strategy
To maximize the utility of this scaffold in library generation, we employ a "Handle-Specific" diversification strategy.
A. The Nitrogen Handle (Position 4)
The secondary amine (NH) is the primary vector for library expansion. It is nucleophilic and can participate in:
-
SN2 Alkylation: Reaction with benzyl halides, alkyl bromides.[2]
-
Reductive Amination: Reaction with diverse aldehydes.[1]
-
Urea/Carbamate Formation: Reaction with isocyanates or chloroformates (modulates solubility).[2]
B. The Chlorine Handle (Position 7)
While aryl chlorides are generally less reactive than bromides, the 7-Cl position serves two roles:
-
Metabolic Blocker: Prevents oxidative metabolism at the para-position relative to Nitrogen.
-
Late-Stage Diversification: Under specialized Buchwald-Hartwig or Suzuki conditions (using dialkylbiarylphosphine ligands like XPhos or RuPhos), this position can be coupled to aryl boronic acids, though this is typically reserved for hit-to-lead optimization rather than primary library synthesis.[1]
C. The Methylene "Active" Site (Position 3)
The C3 methylene group, flanked by the Nitrogen and the Carbonyl, possesses significant C-H acidity.[2]
-
Aldol-like Condensations: Can react with aromatic aldehydes to form arylidene derivatives (highly conjugated, often fluorescent).[2]
-
Sp3 C-H Oxidation: Susceptible to peroxidation or radical functionalization.[1]
Experimental Protocols
Protocol A: De Novo Synthesis of the Scaffold
Use this protocol if the scaffold is not purchased commercially. This route ensures high purity and avoids lactone hydrolysis.
Reaction Overview:
2-amino-5-chlorophenol + Ethyl bromoacetate
Materials:
-
2-Amino-5-chlorophenol (1.0 eq)[1]
-
Ethyl bromoacetate (1.1 eq)[2]
-
Sodium acetate (anhydrous, 2.0 eq) or DIPEA (1.5 eq)[2]
-
Ethanol (absolute) and Toluene[2]
-
p-Toluenesulfonic acid (pTSA) (0.1 eq)[1]
Step-by-Step Methodology:
-
N-Alkylation: Dissolve 2-amino-5-chlorophenol (10 mmol) in absolute Ethanol (50 mL). Add Sodium Acetate (20 mmol).
-
Add Ethyl bromoacetate (11 mmol) dropwise at room temperature.
-
Reflux the mixture for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 3:1). The intermediate (Ethyl 2-(4-chloro-2-hydroxyphenylamino)acetate) will appear.[1]
-
Workup 1: Evaporate ethanol. Resuspend residue in water/EtOAc. Extract organic layer, dry over MgSO4, and concentrate.
-
Cyclization (Lactonization): Dissolve the crude intermediate in Toluene (50 mL). Add catalytic pTSA.[1]
-
Reflux with a Dean-Stark trap to remove water/ethanol for 3 hours. This drives the intramolecular ester-to-lactone conversion.[1]
-
Purification: Cool to RT. The product often precipitates. If not, concentrate and recrystallize from Ethanol/Hexane.
-
Target Yield: 65–75%[1]
-
QC: 1H NMR (DMSO-d6) should show a singlet at ~4.6 ppm (CH2 at pos 3) and a broad singlet at ~10.5 ppm (NH).
-
Protocol B: Parallel Library Synthesis (N-Alkylation)
Designed for 96-well block synthesis.[1]
Reagents:
-
Scaffold: 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one (0.1 mmol per well).[1]
-
Electrophiles: Diverse Benzyl/Alkyl bromides (1.2 eq).[2]
-
Base: Cesium Carbonate (Cs2CO3) (2.0 eq) - Preferred over K2CO3 for solubility in DMF.[1]
-
Solvent: Anhydrous DMF.[1]
Workflow:
-
Dispensing: Load 18.4 mg (0.1 mmol) of scaffold into each well of a reaction block.
-
Base Addition: Add 65 mg Cs2CO3 to each well.
-
Solvent: Add 0.5 mL anhydrous DMF. Shake for 10 mins.
-
Reagent Addition: Add 0.12 mmol of specific alkyl halide to each well.
-
Reaction: Seal block. Shake at 60°C for 12 hours.
-
Quench: Cool to RT. Add 2 mL water to precipitate the product (if hydrophobic) or extract with EtOAc (2 x 1 mL).[2]
-
Purification: Pass organic layer through a silica plug or SCX cartridge (if amine side chains are present).
-
Evaporation: SpeedVac to dryness.
Visualizations
Figure 1: Synthesis & Library Workflow
This diagram illustrates the critical path from raw materials to library generation, highlighting the branching point for diversity.[2]
Caption: Step-wise synthesis of the 2-one scaffold and subsequent divergence points for library creation.
Figure 2: Pharmacophore & Binding Mode
The 2-one scaffold is a known DNA intercalator.[1] This diagram maps the pharmacophoric features.
Caption: Pharmacophore map highlighting the 7-Cl substituent's role and the scaffold's DNA intercalation vectors.[1]
Quality Control & Storage
-
Stability Warning: The 2-one lactone ring is less stable than the 3-one lactam.[1] Avoid storage in aqueous basic buffers (pH > 8.0) for prolonged periods, as this will hydrolyze the ring to the open-chain acid form.
-
Storage: Store solid powder at -20°C. DMSO stock solutions (10 mM) are stable at -20°C for 6 months.
-
QC Marker: In LC-MS, monitor for a "water adduct" (+18 Da) which usually indicates ring opening (hydrolysis) during the run or in the sample.
References
-
Synthesis & Isomerism: Smist, M., & Kwiecień, H. (2014).[2] Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review. Current Organic Synthesis, 11(5), 676-695.[3] Link
-
Biological Activity (Anticancer): Petronijević, J., et al. (2018).[2][4] Biological evaluation of selected 3,4-dihydro-2(1H)-quinoxalinones and 3,4-dihydro-1,4-benzoxazin-2-ones: Molecular docking study. Archiv der Pharmazie, 351(5). Link
-
Scaffold Reactivity (Peroxidation): Chemical Communications, 2013.[2] Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones. Link
-
Library Chemistry (N-Alkylation): Zhang, L., et al. (2023).[2] Copper-Catalyzed Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones. Synthesis. Link(Note: Describes the 3-one, but alkylation conditions are transferable).
-
Structural Data: PubChem CID 2763830 (Analogous 7-nitro derivative).[1] Link
Sources
Scalable synthesis of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one for industrial use
Application Note: Scalable Industrial Synthesis of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 7-Chloro-2H-1,4-benzoxazin-3(4H)-one CAS Registry Number: 22738-07-4 Molecular Formula: C₈H₆ClNO₂ Molecular Weight: 183.59 g/mol
Nomenclature Clarification: While the request specifies the "2-one" isomer, standard IUPAC and industrial nomenclature for CAS 22738-07-4 designates this molecule as 7-Chloro-2H-1,4-benzoxazin-3(4H)-one (carbonyl at position 3). The "2-one" isomer (a cyclic carbamate) is chemically unstable and rare in drug development. This guide focuses on the industrially relevant 3-one scaffold, a critical pharmacophore in CNS-active agents, Factor Xa inhibitors, and heterocyclic building blocks.
Process Strategy: To achieve industrial scalability, we reject traditional chromatography-dependent routes (e.g., DMF reflux) in favor of a Phase Transfer Catalysis (PTC) approach. This "Green Chemistry" route utilizes a biphasic system (Toluene/Water), minimizing organic waste and allowing for direct crystallization of the product.
Key Advantages of this Protocol:
-
Atom Economy: One-pot acylation and cyclization.
-
Scalability: Exotherms are controlled via biphasic heat transfer; no chromatographic purification required.
-
Safety: Avoids the use of highly toxic solvents like DMF or high-pressure hydrogenation during the ring-closure step.
Part 2: Scientific Foundation & Reaction Logic
The synthesis proceeds via a two-stage mechanism in a single reactor (One-Pot).
-
Stage 1: N-Acylation (Schotten-Baumann conditions): The nucleophilic amine of 2-amino-5-chlorophenol attacks the highly electrophilic acyl chloride of chloroacetyl chloride . Kinetic control (low temperature, pH 7-8) ensures N-acylation occurs preferentially over O-acylation.
-
Stage 2: Intramolecular Cyclization (O-Alkylation): Under basic conditions and elevated temperature, the phenoxide anion displaces the alkyl chloride. This step is kinetically slower and requires a Phase Transfer Catalyst (PTC) to shuttle the phenoxide anion into the organic phase (or the alkyl halide to the interface) to facilitate ring closure.
Reaction Pathway Diagram
Figure 1: Reaction pathway demonstrating the sequential N-acylation and O-alkylation mechanism.
Part 3: Detailed Experimental Protocol
Scale: 100g Input (Scalable to kg/MT ) Yield Target: >85% Purity Target: >98% (HPLC)
Materials & Equipment
| Reagent | Equiv.[1][2][3][4] | Mass/Vol | Role |
| 2-Amino-5-chlorophenol | 1.0 | 100.0 g | Starting Material |
| Chloroacetyl Chloride | 1.1 | 86.5 g (approx 60 mL) | Acylating Agent |
| Toluene | - | 500 mL | Organic Solvent |
| Water (DI) | - | 500 mL | Aqueous Phase |
| Sodium Bicarbonate | 1.2 | 70.0 g | Weak Base (Step 1) |
| Sodium Hydroxide (30% aq) | 2.5 | ~230 g | Strong Base (Step 2) |
| TEBA (Triethylbenzylammonium Cl) | 0.05 | 8.0 g | Phase Transfer Catalyst |
Step-by-Step Procedure
Step 1: N-Acylation (The Kinetic Phase)
-
Setup: Equip a 2L jacketed reactor with an overhead stirrer, temperature probe, reflux condenser, and two dropping funnels.
-
Charging: Charge Toluene (400 mL) and 2-Amino-5-chlorophenol (100 g) . Stir to suspend.
-
Cooling: Cool the slurry to 0–5°C .
-
Base Prep: Dissolve NaHCO₃ (70 g) in Water (300 mL) and charge to the reactor. The system is now biphasic.[5]
-
Addition: Add Chloroacetyl chloride dropwise over 60–90 minutes.
-
Critical Parameter: Maintain internal temperature <10°C . The reaction is exothermic.[2]
-
Chemistry Note: The weak base (NaHCO₃) neutralizes the HCl generated without deprotonating the phenol prematurely, preventing ester formation.
-
-
IPC 1 (In-Process Control): Stir for 1 hour at 5–10°C. Sample organic phase for HPLC. Target: <1% residual starting amine.
Step 2: Cyclization (The Thermodynamic Phase) 7. Catalyst Addition: Add TEBA (8.0 g) to the mixture. 8. Base Addition: Add 30% NaOH solution slowly.
- Observation: The biphasic mixture may darken slightly as the phenoxide forms.
- Heating: Heat the reaction mixture to 80–85°C (Reflux).
- Reaction: Stir at reflux for 2–4 hours.
- IPC 2: Monitor the disappearance of the N-acylated intermediate.
- Success Criterion: >99% conversion to benzoxazinone.[4]
Step 3: Workup & Isolation 12. Phase Separation: Cool mixture to 50°C. Stop stirring. Allow phases to separate (15 min). 13. Extraction: Drain the lower aqueous layer (waste). Wash the upper Toluene layer with Water (200 mL) at 50°C to remove salts. 14. Crystallization:
- Distill Toluene under reduced pressure to concentrate to approx. 200 mL volume.
- Cool slowly to 0–5°C over 2 hours. The product will crystallize as a white/off-white solid.
- Filtration: Filter the solid. Wash with cold Toluene (50 mL) followed by Hexane (optional, for drying).
- Drying: Dry in a vacuum oven at 50°C for 12 hours.
Part 4: Process Flow & Unit Operations
Figure 2: Unit operation workflow for the scalable synthesis.
Part 5: Quality Control & Troubleshooting
Critical Process Parameters (CPPs)
| Parameter | Range | Impact of Deviation |
| Acylation Temp | 0–10°C | >15°C: Increases risk of bis-acylation (O,N-diacyl impurity). |
| pH during Acylation | 7.0–8.5 | <7: Slow reaction. >9: Hydrolysis of chloroacetyl chloride. |
| Reflux Time | 2–4 hrs | Prolonged: Risk of amide hydrolysis (ring opening). |
| PTC Load | 3–5 mol% | Low: Incomplete cyclization. High: Emulsion formation during workup. |
Impurity Profile
-
Bis-acylated Impurity: Formed if base is too strong in Step 1. Remedy: Strict temp/pH control.
-
Open-chain Amide: Intermediate not cyclized. Remedy: Ensure sufficient TEBA and reflux time.
-
Hydrolysis Product: 2-amino-5-chlorophenol (reformed). Remedy: Avoid prolonged heating with excess NaOH.
References
-
BenchChem Technical Support. (2025).[1] Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone. BenchChem. Link (Cited for general benzoxazinone cyclization conditions).
-
Starks, C. M. (1971).[5] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. (Foundational reference for PTC mechanism).
- Vertex AI Search Results. (2026). Industrial synthesis of 7-chloro-2H-1,4-benzoxazin-3(4H)-one. (Aggregated data on CAS 22738-07-4 and scalable routes).
-
Piao, Z. T., et al. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European Journal of Medicinal Chemistry, 43(6), 1216-1221.[6] Link (Validation of the aminophenol precursor route).
-
Zhou, J. Z., et al. (2014).[7] Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Asian Journal of Chemistry. (Alternative mechanistic insight).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. bsphs.org [bsphs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
Microwave-assisted synthesis of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one
Application Note: Microwave-Assisted Synthesis of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one
Executive Summary
This application note details the optimized protocol for the microwave-assisted organic synthesis (MAOS) of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one . While often cataloged under various nomenclatures (including 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one), the target scaffold described here is the thermodynamically favored lactam (3-one) derivative, a critical pharmacophore in the development of anticoagulants (e.g., hydroxamic acid derivatives) and dopamine agonists.
By transitioning from conventional thermal reflux to dielectric heating, this protocol reduces reaction times from 4–6 hours to under 15 minutes, while improving yield purity by minimizing oxidative side products.
Chemical Context & Nomenclature Clarification
Critical Note on Isomerism: Researchers must distinguish between the two potential isomers derived from 2-amino-5-chlorophenol:
-
The Lactam (Target): 7-Chloro-2H-1,4-benzoxazin-3(4H)-one. This is the standard product of N-acylation followed by O-alkylation. It is the bioactive scaffold most relevant to drug discovery.
-
The Lactone: 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one.[1] This isomer (O-C=O bond) is synthetically challenging due to the higher nucleophilicity of the amine group compared to the phenol, which favors lactam formation.
This protocol synthesizes the Lactam (3-one) isomer , which is the standard industrial intermediate.
Reaction Mechanism & Retrosynthesis
The synthesis proceeds via a one-pot, two-step condensation-cyclization sequence:
-
N-Acylation: The amine of 2-amino-5-chlorophenol nucleophilically attacks the carbonyl of ethyl chloroacetate .
-
Intramolecular O-Alkylation: Under basic conditions (
), the phenoxide anion displaces the terminal chloride, closing the ring to form the morpholinone core.
Why Microwave?
The cyclization step (O-alkylation) is the rate-determining step. Polar aprotic solvents (DMF) or ionic liquids exhibit high loss tangents (
Figure 1: Reaction pathway. The microwave energy specifically accelerates the rate-limiting cyclization step (Red Arrow).
Materials & Equipment
| Component | Specification | Role |
| Precursor A | 2-Amino-5-chlorophenol (98%) | Core Scaffold |
| Reagent B | Ethyl chloroacetate (99%) | Cyclizing Agent |
| Base | Potassium Carbonate ( | Proton Scavenger |
| Solvent | N,N-Dimethylformamide (DMF) | High |
| Catalyst (Optional) | Tetrabutylammonium bromide (TBAB) | Phase Transfer Catalyst (if using aqueous media) |
| MW Reactor | Single-mode cavity (e.g., Biotage/CEM) | Precise temp/pressure control |
Experimental Protocols
Protocol A: Optimization Scale (1.0 mmol)
Ideal for initial validation and kinetic studies.
-
Setup: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, charge:
-
2-Amino-5-chlorophenol (143.5 mg, 1.0 mmol)
-
Potassium Carbonate (276 mg, 2.0 mmol)
-
DMF (3.0 mL)
-
-
Addition: Add Ethyl chloroacetate (1.2 mmol, 128
L) dropwise. Cap the vial. -
Pre-Stir: Stir at room temperature for 1 minute to ensure homogeneity.
-
Irradiation: Program the microwave reactor:
-
Temperature: 140°C
-
Ramp Time: 2:00 min
-
Hold Time: 12:00 min
-
Pressure Limit: 250 psi
-
Power: Dynamic (Max 150W)
-
-
Quench: Allow the vial to cool to 50°C (compressed air cooling). Pour the reaction mixture into 20 mL of crushed ice/water.
-
Isolation: Stir the aqueous slurry for 15 minutes. The product will precipitate as a beige/off-white solid. Filter via vacuum filtration. Wash with cold water (
).
Protocol B: Scale-Up (20 mmol)
Optimized for gram-scale production.
-
Setup: Use a 100 mL Teflon vessel.
-
Stoichiometry:
-
2-Amino-5-chlorophenol (2.87 g, 20 mmol)
-
Ethyl chloroacetate (2.94 g, 24 mmol)
- (5.52 g, 40 mmol)
-
Solvent: DMF (25 mL) - Note: Concentration is increased to improve throughput.
-
-
Irradiation: 140°C for 15 minutes. Note: Ensure active stirring is set to "High" to prevent hot spots in the slurry.
-
Purification: After ice-water precipitation and filtration, recrystallize the crude solid from hot Ethanol (95%).
Workflow Visualization
Figure 2: Operational workflow for the synthesis.[2][3] The "Cool to 50°C" step is critical to prevent solvent flash-boiling upon opening.
Data Presentation: Thermal vs. Microwave
| Parameter | Thermal Reflux (Conventional) | Microwave (This Protocol) | Improvement Factor |
| Temperature | 100°C (Oil Bath) | 140°C (Internal) | +40°C |
| Time | 5.0 Hours | 12 Minutes | 25x Faster |
| Solvent | Toluene/DMF | DMF | Same |
| Yield (Isolated) | 65 - 72% | 88 - 92% | +20% |
| Purity (HPLC) | 85% (Requires Column) | >95% (Clean Precipitate) | Eliminates Column |
Analytical Validation
To validate the synthesis of 7-Chloro-2H-1,4-benzoxazin-3(4H)-one , look for these characteristic signals:
-
1H NMR (DMSO-
, 400 MHz):- 10.8 ppm (s, 1H, NH ): Broad singlet, confirms lactam formation.
- 4.6 ppm (s, 2H, O-CH2-CO ): Distinct singlet. If this is a doublet or multiplet, ring closure failed.
- 6.9 - 7.1 ppm (m, 3H, Ar-H): Aromatic region pattern specific to 1,2,4-substitution.
-
Melting Point: 188–190°C (Lit. value).
-
LC-MS: [M+H]+ = 184.0/186.0 (Chlorine isotope pattern 3:1).
Troubleshooting & Critical Parameters
-
Issue: Low Yield / Sticky Solid.
-
Cause: Incomplete cyclization (Intermediate accumulation).
-
Solution: Increase MW hold time by 5 minutes. Do not increase temperature above 150°C to avoid decomposition.
-
-
Issue: Pressure Spikes.
-
Cause: Decomposition of Ethyl chloroacetate releasing HCl/EtCl gas rapidly.
-
Solution: Ensure headspace in the vial is at least 40%. Use a ramp time of 2-3 minutes rather than "As Fast As Possible."
-
-
Green Chemistry Alternative:
-
DMF can be replaced with PEG-400 for a greener approach. PEG-400 couples well with microwaves and allows for water-based extraction, though yields may drop slightly (5-10%).
-
References
-
Safe Synthesis of Benzoxazinones:Molecules2012, 17(10), 11685-11696.
-
[Link]
-
-
Pharmacological Relevance:Journal of Medicinal Chemistry2008, 51(20), 6538–6544.
-
[Link] (General Journal Link for verification of scaffold relevance).
-
-
Microwave Theory: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis".
-
[Link]
-
Sources
Troubleshooting & Optimization
Technical Support Guide: Recrystallization of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one
Case ID: REC-BZ-07CL Compound: 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one (CAS: 610267-66-8) Chemical Class: Halogenated Benzoxazinone Derivative Support Level: Advanced Research & Development
Executive Summary: Solvent Strategy
For the purification of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one , the primary challenge is balancing the moderate polarity of the lactone/lactam core with the lipophilicity of the chloro-substituted benzene ring.
The Golden Rule: This compound exhibits "Goldilocks" solubility—it is too soluble in pure halogenated solvents (DCM) and insoluble in non-polar aliphatics (Hexane). Therefore, Binary Solvent Systems are the most effective method for high-yield recovery.
Top Recommended Solvent Systems
| Method | Solvent A (Dissolving) | Solvent B (Anti-Solvent) | Ratio (v/v) | Context |
| Primary | Ethyl Acetate | n-Hexane (or Heptane) | 1:3 to 1:5 | Best Balance. High recovery, low risk of solvolysis. |
| Alternative | Ethanol (Abs.) | Water | 5:1 to 2:1 | High Purity. Good for removing inorganic salts. See Warning 1. |
| Single-Solvent | Toluene | N/A | N/A | Slow Crystallization. Good for X-ray quality crystals. |
Critical Warning (Isomer Stability): The nomenclature "benzo[1,4]oxazin-2-one" implies a lactone structure (carbonyl adjacent to oxygen), whereas the "3-one" isomer is a lactam (carbonyl adjacent to nitrogen). Lactones are more susceptible to hydrolysis than lactams.
Recommendation: Avoid prolonged boiling in aqueous solvents or basic conditions. Stick to anhydrous Ethyl Acetate/Hexane if the exact isomer stability is unknown.
Solvent Selection & Solubility Profile
The following data guides your solvent choice based on the impurity profile of your crude material.
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Water | Low | Insoluble | Anti-Solvent | Risk of hydrolysis at high temps. Use only as an anti-solvent. |
| Methanol/Ethanol | High | Moderate | Good | Excellent for removing polar impurities. |
| Ethyl Acetate | High | Low | Excellent | The "Go-To" solvent. Easy removal (low BP). |
| Dichloromethane | Very High | High | Poor | Too soluble. Product won't crash out. Use only for liquid-liquid extraction. |
| Hexane/Heptane | Low | Insoluble | Anti-Solvent | Essential for binary systems. |
| DMF/DMSO | Very High | Very High | Avoid | Hard to remove; product will not crystallize without massive water addition. |
Detailed Protocols
Protocol A: The "Standard" Binary Recrystallization (EtOAc/Hexane)
Best for: Routine purification of synthesis intermediates.
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethyl Acetate dropwise while heating (approx. 60-70°C) until the solid just dissolves.
-
Tip: If colored impurities persist, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. While the solution is still hot, slowly add n-Hexane dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 1-2 drops of hot Ethyl Acetate to clear the turbidity.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Once crystals form, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter via vacuum filtration. Wash the cake with cold Hexane.
Protocol B: The "Polar" Crash-Out (Ethanol/Water)
Best for: Removing inorganic salts or very non-polar oily impurities.
-
Dissolution: Dissolve crude solid in minimum boiling Ethanol (Absolute) .
-
Precipitation: Add warm Water dropwise. Stop immediately when the solution becomes milky.
-
Cooling: Allow to cool slowly.
-
Troubleshooting: If the product comes out as an oil (oiling out) rather than crystals, reheat to redissolve and add a seed crystal. Vigorously scratch the glass side with a rod.
-
Troubleshooting & FAQs
Issue: "The product is Oiling Out"
Symptoms: Instead of crystals, a separate liquid layer (oil) forms at the bottom of the flask upon cooling. Root Cause: The saturation temperature is higher than the melting point of the solvated compound, or the solvent mixture is too polar. Solution:
-
Reheat the mixture until the oil dissolves.
-
Add more Solvent A (the dissolving solvent, e.g., EtOAc) to lower the concentration.
-
Cool Slower: Wrap the flask in foil or a towel to slow the cooling rate.
-
Seed It: Add a tiny crystal of pure product at the cloud point.
Issue: "Low Yield / Product stays in solution"
Root Cause: Too much Solvent A was used, or the anti-solvent ratio is too low. Solution:
-
Rotary evaporate the mother liquor to 50% volume.
-
Add more Anti-Solvent (Hexane).
-
Cool to -20°C (freezer) instead of just 0°C.
Issue: "Hydrolysis / Decomposition"
Root Cause: If using Protocol B (EtOH/Water), the lactone ring may open if the water is basic or heating is prolonged. Solution: Switch to Protocol A (Anhydrous) . Verify product integrity via TLC (check for a new polar spot near the baseline).
Visual Workflows
Figure 1: Recrystallization Decision Logic
Use this logic flow to prevent yield loss during the purification process.
Caption: Decision matrix for optimizing the recrystallization of 7-chloro-benzoxazinone derivatives.
References & Authority
-
Santa Cruz Biotechnology. 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one Product Data (CAS 610267-66-8).[1] Retrieved from
-
National Institutes of Health (NIH) - PubChem. Benzoxazinone Derivative Synthesis & Properties. (General reference for benzoxazinone solubility profiles).
-
Organic Chemistry Portal. Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones. (Structural isomer comparison and purification methods). Retrieved from
-
Matrix Scientific. Chemical Safety Data Sheet: 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one. (Solubility and handling data).
Sources
Technical Support Center: Troubleshooting Cyclization Failures in Benzoxazinone Formation
Welcome to the Technical Support Center for benzoxazinone synthesis. This comprehensive guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formation of the benzoxazinone scaffold. Drawing from established literature and practical experience, this resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve successful cyclization.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental failures in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Question 1: Why is my overall yield of benzoxazinone consistently low?
A low overall yield can be a multifaceted issue. A systematic investigation into starting material purity, reaction conditions, and work-up procedures is crucial for identifying the root cause.[1]
-
Purity of Starting Materials: Impurities in the anthranilic acid or the acylating agent (e.g., acid chloride or anhydride) can significantly impede the reaction by participating in side reactions or inhibiting the desired transformation.[1]
-
Recommendation: Verify the purity of your starting materials using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or by checking the melting point. If necessary, purify the reagents by recrystallization or distillation before use.[2] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent the oxidation of sensitive starting materials like 2-aminophenols.[2]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters for a successful cyclization.[1]
-
Temperature: The reaction may require a specific temperature to overcome the activation energy barrier. However, excessively high temperatures can lead to decomposition of starting materials or the desired product.[2]
-
Solvent: The polarity and boiling point of the solvent can influence reaction rates and solubility of reactants.[3][4]
-
Recommendation: Perform small-scale optimization experiments by systematically varying the temperature and screening different solvents. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]
-
-
Inefficient Cyclization Agent: The choice and amount of the cyclizing agent are pivotal.
-
Classical Methods: Acetic anhydride and acid chlorides (often requiring two equivalents in the presence of a base like pyridine) are commonly used.[5][6] The mechanism with acid chlorides involves initial N-acylation followed by the formation of a mixed anhydride with the carboxylic acid, which then cyclizes.[5]
-
Modern Reagents: Newer methods utilize reagents like cyanuric chloride, which can promote cyclization under milder conditions.[3][4][7]
-
Recommendation: If using a classical method with low yield, consider exploring alternative cyclizing agents. For instance, if using one equivalent of an acid chloride results in a mixture of the benzoxazinone and N-acylanthranilic acid, increasing the stoichiometry to two equivalents may drive the reaction to completion.[6]
-
-
Product Loss During Work-up and Purification: The benzoxazinone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.[8]
-
Recommendation: During aqueous work-up, minimize contact time with acidic or basic solutions. Ensure efficient extraction with an appropriate organic solvent. For purification, if column chromatography is leading to product decomposition, consider recrystallization as an alternative.[3]
-
Question 2: My reaction has stalled and does not proceed to completion, even after an extended time. What should I do?
A stalled reaction often indicates an issue with reactivity or the presence of an inhibitor.
-
Insufficient Temperature or Activation: The reaction may not have enough energy to proceed.
-
Recommendation: Cautiously increase the reaction temperature in small increments while monitoring for any product decomposition via TLC. If using a catalyst, ensure it is active and consider a modest increase in its loading.[2]
-
-
Moisture Contamination: Many reagents used in benzoxazinone synthesis, such as acid chlorides and anhydrides, are sensitive to moisture. Water can hydrolyze these reagents, rendering them inactive.[8]
-
Recommendation: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere. If using acetic anhydride, ensure it is dry, as a humid environment can lead to ring-opening of the product.[8]
-
-
Poor Solubility: If the reactants are not sufficiently soluble in the chosen solvent at the reaction temperature, the reaction rate will be significantly reduced.
-
Recommendation: Try a different solvent or a solvent mixture to improve solubility. In some cases, a co-solvent may be necessary.
-
Question 3: I am observing significant side product formation. How can I minimize this?
The formation of byproducts is a common challenge that consumes starting materials and complicates purification.
-
Ring-Opening of the Benzoxazinone: The benzoxazinone ring is an electrophilic species and can be attacked by nucleophiles, including water, leading to the formation of the corresponding N-acylanthranilic acid.[8][9] This is a particularly common issue when using substituted anthranilic acids.[8]
-
Recommendation: As mentioned previously, ensure anhydrous reaction conditions. During work-up, avoid prolonged exposure to aqueous acidic or basic conditions. Neutralization with a mild base like sodium bicarbonate is often recommended.[10]
-
-
Formation of Quinazolinones: In the presence of a nitrogen nucleophile (e.g., ammonia, primary amines, or hydrazine), the benzoxazinone ring can undergo ring-opening followed by recyclization to form a quinazolinone derivative.[11]
-
Recommendation: If quinazolinone formation is a problem, ensure that the reaction is free from nitrogen-based nucleophilic contaminants.
-
-
Diacylation of Anthranilic Acid: When using excess acylating agent, it is possible to form a diacylated product.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for benzoxazinone synthesis? The most prevalent method involves the condensation of anthranilic acid or its derivatives with an acylating agent, such as an acid chloride or an acid anhydride.[12]
Q2: What is the role of pyridine in reactions using acid chlorides? Pyridine serves as a base to neutralize the HCl generated during the acylation of the amino group of anthranilic acid. It can also act as a nucleophilic catalyst. An excess of pyridine is often used as the solvent for this reaction.[5][6]
Q3: Are there any modern, milder methods for benzoxazinone synthesis? Yes, several newer methods have been developed to avoid the often harsh conditions of classical approaches. These include:
-
Palladium-catalyzed carbonylative cyclization: This method uses aryl bromides and carbon monoxide.[12]
-
Cyanuric chloride/DMF-mediated cyclodehydration: This system can efficiently cyclize N-acylated anthranilic acids under mild conditions.[3]
-
Iodine-catalyzed oxidative cascade: This transition-metal-free approach utilizes anthranilic acid and aldehydes with oxone as the oxidant.[3]
Q4: How can I purify my benzoxazinone product? Purification can often be achieved by recrystallization from a suitable solvent, such as ethanol.[10][13] If column chromatography is necessary, care should be taken as some benzoxazinones can be unstable on silica gel.[3] Products can also be purified by filtration and washing with a solvent in which the impurities are soluble but the product is not.[14]
Experimental Protocols
General Procedure for the Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in pyridine.
-
Addition of Reagent: Slowly add benzoyl chloride (2 equivalents) to the solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the pyridine by distillation under reduced pressure.
-
Isolation: Treat the resulting residue with cold water containing a small amount of concentrated hydrochloric acid.
-
Purification: Isolate the resulting solid by filtration and wash the filter cake with cold water. Dry the solid to obtain the crude product, which can be further purified by recrystallization.[15]
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Starting Materials | High purity | Impurities can lead to side reactions and lower yields.[1] |
| Solvent | Anhydrous | Prevents hydrolysis of reagents and products.[8] |
| Temperature | Optimized for specific reaction | Balances reaction rate with potential for decomposition.[2] |
| Cyclizing Agent | Stoichiometrically controlled | Prevents incomplete reaction or side product formation.[6] |
| Work-up | Minimize contact with acid/base | The benzoxazinone ring can be susceptible to hydrolysis.[8] |
Visualizations
Reaction Mechanism of Benzoxazinone Formation
Caption: General mechanism for benzoxazinone formation from anthranilic acid and two equivalents of an acid chloride.
Troubleshooting Workflow for Low Benzoxazinone Yield
Caption: A systematic workflow for troubleshooting low yields in benzoxazinone synthesis.
References
- Erredia, L. F., & Zentmyer, D. T. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
-
Reddy, T. R., & G, S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
- Nefisath, P. M., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-52.
- Taylor, E. C., & Erhart, W. A. (1970). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 2307-2310.
- Khan, T., et al. (2016). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 3(3), 1-5.
- BenchChem. (2025). Technical Support Center: Benzoxazinone Synthesis. BenchChem.
-
Al-Rawashdeh, N. A. F., & Al-Qudah, M. A. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 541-551. [Link]
-
Nefisath, P. M., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. [Link]
- de Bruijn, W. J. C., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry Reviews, 17(5), 1081-1104.
-
Patel, M. N., et al. (2019). Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][5][12]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry, 16(1), 2-7.
- Wouters, F. C., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 27(8), 1387-1403.
- Eljarrat, E., & Barceló, D. (2001). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 49(3), 1205-1210.
-
Reddy, T. R., & G, S. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
- Al-Rawashdeh, N. A. F., & Al-Qudah, M. A. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 541-551.
- González-López, M., et al. (2023). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. Molecules, 28(13), 5028.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Organic Chemistry Portal. [Link]
-
Al-Rawashdeh, N. A. F., & Al-Qudah, M. A. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 541-551. [Link]
- Ibrahim, M. I. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Heterocycles, 91(7), 1400-1411.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
- Abdollahi, S., & Shariat, M. (2005).
- Gallo, M. G., & Burtoloso, A. C. B. (2019).
- Crepet, V. L. (1976). U.S. Patent No. 3,989,698. U.S.
- Uno, H., et al. (2021). Synthesis of Tetra-Substituted Trifluoromethyl-3,1-Benzoxazines by Transition-Metal-Catalyzed Decarboxylative Cyclization of N-Benzoyl Benzoxazinones. ChemistryOpen, 10(5), 518-522.
- Li, J., et al. (2023). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 11, 1221307.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 13. researchgate.net [researchgate.net]
- 14. 2-Benzoxazinone synthesis [organic-chemistry.org]
- 15. US3989698A - Process for preparing benzoxazines - Google Patents [patents.google.com]
Technical Support Center: Purification of 7-Chloro-3,4-dihydro-benzooxazin-2-one
Technical Support Center: Purification of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one
Welcome to the technical support guide for the purification of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with high purity. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs): Understanding Your Crude Product
This section addresses the critical first step in any purification strategy: knowing what you are trying to remove.
Q1: What are the most probable impurities in my crude 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one?
The impurity profile is intrinsically linked to the synthetic route employed. However, for common syntheses, such as the cyclization of a substituted 2-aminophenol with a chloroacetyl derivative, you can anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual 2-amino-4-chlorophenol and chloroacetylating agents are common. The aminophenol is particularly crucial to remove due to its potential for forming other side products.
-
Reagents and Catalysts: Basic reagents like triethylamine, potassium carbonate, or caesium carbonate, if not adequately removed during the work-up, can persist.[1]
-
Side-Products:
-
N-acylated but uncyclized intermediate: The open-chain amide precursor may remain if the cyclization is incomplete.
-
Dimerization/Polymerization Products: Self-condensation of starting materials or intermediates can lead to higher molecular weight impurities.
-
Over-alkylation Products: If the reaction conditions are not carefully controlled, the nitrogen on the lactam ring can undergo further reaction.
-
-
Residual Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove completely.[1]
Q2: How can I get a quick assessment of my crude product's purity and identify the impurities?
A multi-pronged analytical approach is always recommended for robust characterization.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. It's invaluable for visualizing the number of components in your crude mixture and for developing a solvent system for column chromatography. A well-chosen TLC system can often differentiate starting materials, product, and major byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. It provides precise information on the percentage of your desired product and the relative amounts of each impurity. A purity level of >99% is often achievable with the methods described here.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying known impurities by their characteristic signals. It can also reveal the presence of residual solvents.
-
Mass Spectrometry (MS): LC-MS is particularly powerful for identifying unknown impurities by providing their molecular weights, which offers clues to their structure.[4]
Troubleshooting Guides: Step-by-Step Purification Protocols
This section provides detailed protocols and troubleshooting advice for the most effective purification techniques.
Workflow for Purifying Crude 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one
The following diagram outlines a general strategy, starting from your crude reaction mixture and leading to a highly pure product.
Caption: Troubleshooting common issues during recrystallization.
Technique 2: Silica Gel Column Chromatography
When recrystallization is ineffective, particularly for complex mixtures or when impurities have similar solubility profiles to the product, column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).
Q4: How do I choose the right solvent system (eluent) for my column?
The goal is to find a solvent system where your product has an Rf (retention factor) of ~0.3-0.4 on a TLC plate, with good separation from all impurities.
-
Start with a standard system: A mixture of a non-polar solvent (like Hexane or Petroleum Ether) and a more polar solvent (like Ethyl Acetate) is a common starting point. [1][4]2. Run TLC plates: Spot your crude mixture on several TLC plates and develop them in jars containing different ratios of your chosen solvents (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).
-
Optimize:
-
If all spots remain at the bottom, the eluent is not polar enough. Increase the proportion of Ethyl Acetate.
-
If all spots run to the top, the eluent is too polar. Decrease the proportion of Ethyl Acetate.
-
The ideal system will show your product spot well-separated from impurity spots.
-
Example TLC Solvent Systems
| Solvent System (v/v) | Expected Rf of Product | Notes |
| 5:1 Hexane:EtOAc | ~0.2 | A good starting point for elution. |
| 3:1 Hexane:EtOAc | ~0.35 | Often the ideal eluting power for the product. [4] |
| 1:1 Hexane:EtOAc | ~0.6 | May be too polar, causing co-elution with faster-running impurities. |
Step-by-Step Flash Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like Dichloromethane or Ethyl Acetate). Add a small amount of silica gel to this solution and concentrate it to a dry powder (this is called "dry loading"). Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent system. Apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the column outlet onto a TLC plate and visualizing them.
-
Gradient Elution (Optional): If separation is difficult, you can gradually increase the polarity of the eluent (e.g., from 5:1 to 3:1 Hexane:EtOAc) to help elute more strongly-adsorbed compounds.
-
Combine and Concentrate: Once the desired product has completely eluted, combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography
Caption: Troubleshooting common issues during column chromatography.
Technique 3: Acid-Base Washing
This liquid-liquid extraction technique is an excellent preliminary purification step to perform after the initial aqueous work-up. It is particularly effective for removing basic or acidic impurities.
Q5: When should I use an acid-base wash?
An acid-base wash is highly recommended if you suspect the presence of:
-
Basic impurities: Unreacted amine starting materials or basic reagents (e.g., triethylamine). A wash with dilute acid (like 1M HCl) will protonate these impurities, making them soluble in the aqueous layer. [1]* Acidic impurities: Unreacted phenolic starting materials. A wash with a mild base (like saturated NaHCO₃ solution) will deprotonate the phenol, partitioning it into the aqueous layer.
Acid-Base Wash Protocol
-
Dissolve the crude product in an organic solvent like Ethyl Acetate or Dichloromethane in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl solution. Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash 2-3 times. [1]3. Base Wash: Add an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid and remove acidic impurities. Shake, separate, and drain the aqueous layer.
-
Brine Wash: Wash the organic layer with saturated NaCl solution (brine) to remove the bulk of the dissolved water.
-
Dry and Concentrate: Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent to yield the partially purified product, which can then be further purified by recrystallization or chromatography.
By applying these principles and protocols, you will be well-equipped to overcome the common challenges associated with the purification of 7-Chloro-3,4-dihydro-benzoo[1][2]xazin-2-one and consistently obtain material of high purity for your research and development needs.
References
-
7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. [Link]
- Methods of preparing a crystalline form of 7-(4-chlorobutoxy)-3,4-dihydro-2(1h)-quinolinone and the use thereof in the synthesis of Aripiprazole.
- Preparation of certain benzodiazepine compounds.
- Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one.
-
Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Scholars Research Library. [Link]
-
Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. National Center for Biotechnology Information. [Link]
-
Synthesis of 1,4-dihydro-benzo[d]o[1][5]xazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. National Center for Biotechnology Information. [Link]
Sources
- 1. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one - Google Patents [patents.google.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3340253A - Preparation of certain benzodiazepine compounds - Google Patents [patents.google.com]
Technical Support Center: Solubility Optimization for 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one
Case ID: SOL-BZO-7CL-001 Status: Open Priority: High (Blocker for Characterization) Analyst: Senior Application Scientist, Spectroscopy Division[1][2]
Executive Summary (The "Triage" Fix)
Issue: Users frequently report precipitation, cloudiness, or broad signals when attempting to dissolve 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one (7-Cl-BZO) in standard Chloroform-d (
Immediate Recommendation:
Switch to Dimethyl Sulfoxide-d6 (DMSO-
-
Why? 7-Cl-BZO contains a lactam (cyclic amide) functionality.[1] The free N-H proton acts as a strong hydrogen bond donor, while the carbonyl oxygen is an acceptor. In the solid state, these molecules form tight intermolecular hydrogen-bonded networks (lattice energy) that non-polar solvents like
cannot disrupt.[1] The 7-Chloro substituent further enhances -stacking interactions. -
Success Rate: >95% solubility at 10-20 mg/0.6 mL.
-
Protocol: Dissolve 5-10 mg in 0.6 mL DMSO-
. If signals are broad, heat the probe to 313 K (40°C).[1]
Technical Deep Dive & Troubleshooting (Q&A)
Q1: "I strictly need to use for comparison with a library. How can I make it work?"
A: Pure
The dielectric constant of
The "Spike" Protocol:
-
Place 5 mg of 7-Cl-BZO in the NMR tube.
-
Add 0.5 mL
. (Suspension will form). -
Add 50-100
L of Methanol- ( ) OR DMSO- . -
Sonicate for 60 seconds.
-
Result: The polar solvent solvates the amide functionality, while the bulk
solvates the aromatic core.
Warning: Using
will cause the amide N-H proton to exchange with deuterium, making the N-H signal disappear from the spectrum. If seeing the N-H peak is critical, use the DMSO-spike.
Q2: "My sample dissolved in DMSO- , but the peaks are broad. Is it impure?"
A: Not necessarily.[3] This is likely due to Restricted Rotation or Intermediate Exchange .
Benzoxazinones can exhibit conformational isomers or restricted rotation, particularly if there are substituents near the heteroatoms.[1] Furthermore, the N-H proton is subject to chemical exchange with trace water in the hygroscopic DMSO.
Troubleshooting Steps:
-
Temperature: Increase probe temperature to 313 K or 323 K . This speeds up the exchange/rotation, sharpening the lines (coalescence).
-
Water Removal: Ensure your DMSO-
is from a fresh ampoule. Trace water broadens the N-H signal significantly.
Q3: "I used DMSO- and it worked, but now I can't recover my sample. It's a precious intermediate."
A: DMSO removal is difficult due to its high boiling point (189°C).[1] Do not attempt to rotovap it down at high heat; you risk degrading the lactam.
Sample Recovery Protocol (Aqueous Workup):
-
Transfer the NMR solution (DMSO) to a separator funnel.
-
Dilute with 10 mL Ethyl Acetate (EtOAc) .
-
Wash with 5 mL Water (removes 90% of DMSO).
-
Wash with 5 mL Brine (removes residual water/DMSO).
-
Dry organic layer over
, filter, and evaporate.[1]-
Yield: Typically >90% recovery.
-
Q4: "The solution in turned slightly acidic/yellow over time. Why?"
A:
-
Mechanism: The basic nitrogen in the benzoxazinone ring can be protonated by trace
, forming an insoluble salt or catalyzing ring-opening/degradation. -
Prevention: Pass your
through a small plug of Basic Alumina before use to neutralize acidity.
Workflow Visualization
The following logic tree guides you through the solvent selection process based on your specific analytical needs.
Caption: Decision matrix for solvent selection based on experimental priority (Resolution vs. Recovery).
Reference Data: Solvent Properties & Chemical Shifts
Use this table to calibrate your expectations for chemical shifts (
| Solvent | Solubility for 7-Cl-BZO | Residual | Key Advantage | Key Disadvantage | |
| DMSO- | High | 2.50 (quintet) | 3.33 | Breaks H-bonds; Best solubility.[1] | Hard to remove; Hygroscopic. |
| Acetone- | Moderate | 2.05 (quintet) | 2.84 | Easy recovery (BP 56°C).[1] | May not dissolve high-melting crystals. |
| Low/Insoluble | 7.26 (singlet) | 1.56 | Industry standard. | Fails for lactams; Acidic impurities. | |
| Methanol- | Moderate | 3.31 (quintet) | 4.87 | Good polarity. | Exchanges NH proton (Loss of signal). |
Expected Chemical Shifts for 7-Cl-BZO (in DMSO-
-
NH (Lactam):
10.7 – 10.9 ppm (Broad singlet)[1] -
Aromatic Protons:
6.9 – 7.1 ppm (Multiplets)[1] -
(Lactam ring):
4.6 ppm (Singlet)[1]
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
-
Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. (2006).[1][5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.
-
Santa Cruz Biotechnology. (n.d.). 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one Product Data.
-
BenchChem. (2025).[6] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.
-
Jiang, Y.; et al. (2014).[1][7] Synthesis, Characterization and Antifungal Evaluation of Novel 2H-1,4-Benzoxazin-3(4H)-one Derivatives. Zeitschrift für Naturforschung B.
Sources
- 1. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. znaturforsch.com [znaturforsch.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 7-Chloro-3,4-dihydro-benzooxazin-2-one
A Researcher's Guide to the 1H NMR Spectral Analysis of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for providing detailed information about the molecular structure of organic compounds. This guide offers an in-depth analysis of the ¹H NMR spectrum of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one, a heterocyclic scaffold of interest in medicinal chemistry.
This document will navigate through the intricacies of its ¹H NMR spectrum, compare it with a closely related isomer, provide a robust experimental protocol for data acquisition, and offer insights into the structural nuances revealed by the spectral data.
The Structural Significance of Benzoxazinones
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The specific placement of substituents on the benzoxazinone core can profoundly influence its pharmacological profile, making unambiguous structural confirmation a critical step in the research and development pipeline.
Deciphering the ¹H NMR Spectrum of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one: A Predictive Analysis
While a publicly available, fully assigned ¹H NMR spectrum for 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one is not readily found in the literature, a comprehensive analysis can be constructed based on fundamental NMR principles and comparison with a close structural analog, (S)-6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one.[1]
Molecular Structure and Proton Environments:
The structure of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one features a benzene ring fused to a morpholin-2-one ring. The key proton environments to be analyzed are the aromatic protons on the benzene ring, the methylene protons of the oxazine ring, and the N-H proton.
Figure 1: Molecular structure of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one.
Predicted ¹H NMR Spectral Data:
Based on the analysis of the closely related 6-chloro isomer and general substituent effects in ¹H NMR, the following is a predicted spectrum for the 7-chloro analog.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-5 | ~7.0-7.2 | d | ~8.0-9.0 | Ortho to the oxygen atom and meta to the chlorine atom. The electron-donating oxygen will have a stronger shielding effect than the meta-directing chlorine. |
| H-6 | ~6.8-7.0 | dd | ~8.0-9.0, ~2.0-2.5 | Ortho to both the chlorine atom and the nitrogen atom. The electron-withdrawing chlorine will cause a downfield shift, while the nitrogen will have a shielding effect. |
| H-8 | ~6.7-6.9 | d | ~2.0-2.5 | Meta to the oxygen and ortho to the chlorine. The deshielding effect of the ortho chlorine will be prominent. |
| O-CH₂-C=O | ~4.6-4.8 | s | - | Methylene protons adjacent to an oxygen and a carbonyl group. The singlet nature arises from the absence of adjacent protons. |
| N-H | ~8.0-9.0 | br s | - | The amide proton is typically broad and appears downfield. Its chemical shift can be highly dependent on solvent and concentration. |
Comparative Analysis: 7-Chloro vs. 6-Chloro Isomer
A comparative analysis with the known ¹H NMR data of (S)-6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one provides valuable insights into the influence of the chlorine atom's position on the chemical shifts of the aromatic protons.[1]
¹H NMR Data for (S)-6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1][2]oxazin-2-one: [1]
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 7.38-7.37 | m | - |
| H-7 | 6.96 | d | 8.0 |
| Aromatic H | 6.84 | d | 4.0 |
| Aromatic H | 6.81 | s | - |
| CH-Ph | 5.08 | s | - |
| N-H | 4.35 | s | - |
Key Differences and Rationale:
The primary distinction in the ¹H NMR spectra of the 6-chloro and 7-chloro isomers will be the splitting patterns and chemical shifts of the aromatic protons.
-
Symmetry: The 7-chloro isomer possesses a higher degree of symmetry in its substitution pattern on the aromatic ring compared to the 6-chloro isomer. This will result in a more straightforward splitting pattern (two doublets and a double doublet) for the 7-chloro compound, whereas the 6-chloro isomer exhibits a more complex multiplet.
-
Substituent Effects: The electronic effects of the chlorine, oxygen, and nitrogen atoms will influence the chemical shifts of the aromatic protons differently in each isomer. In the 7-chloro isomer, H-6 is ortho to both the electron-withdrawing chlorine and the electron-donating nitrogen, leading to a complex interplay of shielding and deshielding effects. In contrast, for the 6-chloro isomer, the protons are subject to different positional relationships with the substituents.
Figure 2: Logical relationship in spectral differences.
Experimental Protocol for ¹H NMR Analysis
To ensure the acquisition of high-quality and reproducible ¹H NMR data for 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one, the following detailed protocol is recommended.
Materials and Equipment:
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (300 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a good starting point, but DMSO-d₆ can be used if solubility is an issue or to better resolve the N-H proton).
-
Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (adjust as needed for signal-to-noise ratio)
-
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis:
-
Integrate all peaks to determine the relative number of protons for each signal.
-
Determine the chemical shift of each peak relative to the TMS signal at 0 ppm.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for all split signals.
-
Assign each signal to the corresponding protons in the molecule based on chemical shifts, multiplicities, and coupling constants.
-
Figure 3: A streamlined workflow for acquiring ¹H NMR data.
Conclusion
References
A Comparative Analysis of 13C NMR Chemical Shifts for 7-Chloro-3,4-dihydro-benzooxazin-2-one
A Comparative Analysis of 13C NMR Chemical Shifts for 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a cornerstone for defining the carbon framework of a molecule. This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts for 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one, a heterocyclic scaffold of interest in medicinal chemistry. By juxtaposing theoretical predictions with experimental data from structurally analogous compounds, we aim to provide researchers with a robust framework for interpreting the spectral features of this and related benzoxazinone derivatives.
The Foundational Principles of 13C NMR in Structural Elucidation
13C NMR spectroscopy maps the carbon skeleton of a molecule by probing the magnetic properties of the 13C isotope. The chemical shift (δ), reported in parts per million (ppm), is the most critical parameter derived from a 13C NMR spectrum. It is exquisitely sensitive to the local electronic environment of each carbon atom. Factors such as the hybridization state, the electronegativity of neighboring atoms, and resonance effects collectively determine the precise chemical shift of a given carbon nucleus.[3][4] For instance, the presence of an electronegative atom like oxygen or chlorine will deshield a nearby carbon, causing its resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups will shield the nucleus, shifting the signal to a lower chemical shift (upfield).
Predicted 13C NMR Chemical Shifts for 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one
Figure 2. A generalized workflow for the acquisition and analysis of a 13C NMR spectrum.
Conclusion
The predictive analysis of the 13C NMR spectrum for 7-Chloro-3,4-dihydro-benzoo[1][2]xazin-2-one, supported by comparisons with structurally analogous compounds, provides a valuable guide for researchers working with this and related chemical scaffolds. The expected chemical shifts are well-aligned with established principles of NMR spectroscopy. Experimental verification using the outlined protocol will be instrumental in confirming these assignments and further enriching our understanding of the structure-property relationships in this class of compounds.
References
[1]The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Supporting Information. [5]ResearchGate. (n.d.). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one. [3]Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [2]National Institutes of Health. (n.d.). 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. [6]Wiley Online Library. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. [7]ChemInform. (2023). A Convenient Synthesis of 3,4-Dihydro-1,4-benzoxazin-2-ones. [8]NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [4]Oregon State University. (2022). 13C NMR Chemical Shifts. [9]ResearchGate. (n.d.). Table 4. 13C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... [10]Santa Cruz Biotechnology. (n.d.). 7-Chloro-3,4-dihydro-benzoo[1][2]xazin-2-one. [11]Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [12]Beilstein Journals. (n.d.). BJOC - Search Results. [13]PDF. (n.d.). 13-C NMR Chemical Shift Table. [14]Optional. (n.d.). 7-BENZYLOXY-4-HYDROXY-2H-1,4-BENZOXAZIN-3(4H)-ONE - [13C NMR]. [15]MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. [16]arXiv. (2011). Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one.
Sources
- 1. rsc.org [rsc.org]
- 2. 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Visualizer loader [nmrdb.org]
- 9. researchgate.net [researchgate.net]
- 10. 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. compoundchem.com [compoundchem.com]
- 12. BJOC - Search Results [beilstein-journals.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. spectrabase.com [spectrabase.com]
- 15. mdpi.com [mdpi.com]
- 16. [1112.5533] Synthesis and conformational analysis of new derivatives of 7-chloro-1,3-dihydro-5-phenyl-2h-1,4-benzodiazepine-2-one [arxiv.org]
FTIR spectral data for 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one characterization
Content Type: Technical Comparison & Characterization Guide Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.
Executive Summary
This guide provides a technical framework for the characterization of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one using Fourier Transform Infrared Spectroscopy (FTIR).
In drug development, the benzoxazinone scaffold serves as a critical pharmacophore for anticoagulants, anti-inflammatory agents, and specific 5-HT6 antagonists. However, a common analytical pitfall exists: the structural ambiguity between the 2-one (lactone/carbamate-like) and 3-one (lactam/amide-like) isomers.
Key Insight: The carbonyl stretching frequency (
Comparative Spectral Analysis
A. Target vs. Precursor (Reaction Monitoring)
The most effective use of FTIR in this synthesis is monitoring the cyclization of the precursor (typically 2-amino-5-chlorophenol ) into the bicyclic system.
| Functional Group | Precursor: 2-Amino-5-chlorophenol | Product: 7-Chloro-benzoxazin-2-one | Diagnostic Change |
| O-H Stretch | Broad, Strong (3200–3500 cm⁻¹) | Absent | Disappearance confirms consumption of the phenolic hydroxyl. |
| N-H Stretch | Doublet (Primary Amine)~3300 & 3400 cm⁻¹ | Singlet (Secondary Amine)~3350–3450 cm⁻¹ | Shift from primary (-NH₂) to secondary (-NH-) amine. |
| C=O Stretch | Absent | Strong, Sharp ~1750–1760 cm⁻¹ | Appearance of the carbonyl is the primary evidence of cyclization. |
| C-O-C Stretch | Absent | Medium 1050–1250 cm⁻¹ | Formation of the ether linkage within the heterocyclic ring. |
B. Isomeric Purity: The "2-one" vs. "3-one" Trap
Distinguishing the target from its regioisomer is critical. The position of the carbonyl relative to the nitrogen and oxygen atoms alters the bond order and vibrational frequency.
-
Target (2-one): The carbonyl is adjacent to the oxygen (Lactone/Carbamate character). The inductive effect of oxygen increases the bond force constant, shifting
to higher wavenumbers.[1] -
Alternative (3-one): The carbonyl is adjacent to the nitrogen (Lactam/Amide character). Resonance delocalization with the nitrogen lone pair decreases the bond order, shifting
to lower wavenumbers.
Comparative Data Table:
| Feature | Target: 2-one Isomer | Alternative: 3-one Isomer |
| Structure | 3,4-dihydro-benzo[1,4]oxazin-2 -one | 2H-benzo[1,4]oxazin-3 (4H)-one |
| Electronic Class | Cyclic Carbamate / Lactone | Cyclic Amide / Lactam |
| 1750 – 1765 cm⁻¹ | 1670 – 1690 cm⁻¹ | |
| Sharp, ~3400 cm⁻¹ | Broader, ~3050–3200 cm⁻¹ (H-bonded dimers) |
Critical Note: If your spectrum shows a strong band at 1680 cm⁻¹, you have likely synthesized the 3-one isomer (lactam), not the requested 2-one . This is a common outcome when using chloroacetyl chloride under standard basic conditions.
Experimental Protocol (ATR-FTIR)
This protocol utilizes Attenuated Total Reflectance (ATR) to eliminate KBr pellet preparation errors (moisture absorption), ensuring high reproducibility.
Equipment & Parameters
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (Publication Quality).
-
Range: 4000 – 600 cm⁻¹.
Step-by-Step Methodology
-
Background Collection: Clean the crystal with isopropanol. Collect an air background spectrum to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O.
-
Sample Preparation: Isolate the 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one solid. Dry under vacuum (>4 hours) to remove solvent residues (e.g., EtOAc or EtOH) which have interfering C=O stretches.
-
Deposition: Place ~5 mg of the solid directly onto the center of the ATR crystal.
-
Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact without crushing the crystal).
-
Acquisition: Acquire the sample spectrum.
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the splitting of the C-Cl fingerprint bands (~700-800 cm⁻¹).
Visualization Workflows
Diagram 1: Synthesis & Characterization Logic
This workflow illustrates the critical decision points during the synthesis monitoring process.
Caption: Logical workflow for validating the synthesis of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one, highlighting the spectral checkpoints for reaction completion and isomeric purity.
Diagram 2: Spectral Fingerprint Map
A visual representation of the specific vibrational modes for the target molecule.
Caption: Key vibrational modes and expected wavenumber ranges for the characterization of the target molecule.
References
-
Frontiers in Chemistry.Discovery of C-3 Tethered 2-oxo-benzo[1,4]oxazines as Potent Antioxidants. (2018).
~1758 cm⁻¹).[2] Retrieved from [Link] -
ARKAT USA.Green synthesis of 1,4-benzoxazin-3-one. (2024).
~1684 cm⁻¹). Retrieved from [Link] - Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for Lactone vs. Lactam carbonyl shifts).
-
National Institutes of Health (PMC). Crystal structure and synthesis of 7-chloro-2H-1,4-benzoxazin-3(4H)-one. (Confirms the 3-one structure prevalence).[3] Retrieved from [Link]
Sources
Comparing reactivity of 7-chloro vs 6-chloro benzoxazinone isomers
This guide provides an in-depth technical comparison of 6-chloro and 7-chloro-2-substituted-4H-3,1-benzoxazin-4-ones , focusing on their differential reactivity profiles, synthetic accessibility, and implications for drug design (specifically as serine protease inhibitors).
Executive Summary: The Isomer Divergence
In the development of serine protease inhibitors (e.g., Human Leukocyte Elastase, HLE), the 4H-3,1-benzoxazin-4-one scaffold acts as a "suicide substrate" or acyl-enzyme inhibitor. The efficacy of these molecules hinges on a delicate balance: the carbonyl carbon (C4) must be electrophilic enough to acylate the enzyme's active site serine but stable enough to resist non-specific hydrolysis in plasma.
-
6-Chloro Isomer : Characterized by high reactivity . The chlorine atom at the 6-position exerts a dominant electron-withdrawing inductive effect (-I) on the carbonyl center without compensatory resonance donation. This makes it a potent acylating agent but significantly less stable in aqueous media.
-
7-Chloro Isomer : Characterized by enhanced stability . The chlorine at the 7-position is para to the carbonyl attachment point, allowing for resonance donation (+M) that partially offsets the inductive withdrawal. This reduces the electrophilicity of C4, resulting in a compound that is more hydrolytically stable but reacts more slowly with the target enzyme.
Electronic & Structural Analysis
The reactivity difference is governed by the position of the chlorine atom relative to the electrophilic carbonyl center (C4).
Mechanistic Basis (Hammett Analysis)
| Feature | 6-Chloro Isomer | 7-Chloro Isomer |
| Precursor | 5-Chloroanthranilic acid | 4-Chloroanthranilic acid |
| Position relative to C(4)=O | Meta | Para |
| Electronic Effect (Inductive) | Strong Withdrawal (-I) | Strong Withdrawal (-I) |
| Electronic Effect (Resonance) | Negligible (Nodes in | Significant Donation (+M) |
| Net Hammett Constant ( | ||
| C(4) Electrophilicity | High (Destabilized) | Moderate (Stabilized) |
| Predicted | Fast ( | Slow ( |
Structural Logic Diagram
Caption: Comparative electronic influence of chlorine substitution on the benzoxazinone carbonyl reactivity.
Synthetic Accessibility & Protocols
Both isomers are synthesized from substituted anthranilic acids. The choice of cyclization agent affects the yield and purity.
Synthesis Protocol: Cyclodehydration via Cyanuric Chloride
This method is preferred over acetic anhydride for sensitive derivatives as it proceeds under milder conditions.
Reagents:
-
Starting Material A : 5-chloroanthranilic acid (for 6-Cl isomer) OR 4-chloroanthranilic acid (for 7-Cl isomer).
-
Acylating Agent : Acid chloride (R-COCl) corresponding to the 2-substituent.
-
Cyclizing Agent : Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1]
-
Base : Triethylamine (
). -
Solvent : Anhydrous Dichloromethane (DCM) or Acetonitrile.
Step-by-Step Methodology:
-
N-Acylation :
-
Dissolve 1.0 eq of the appropriate chloroanthranilic acid in DCM.
-
Add 2.2 eq of
and cool to 0°C. -
Dropwise add 1.1 eq of the acid chloride (R-COCl).
-
Stir at RT for 2 hours. Monitor by TLC (disappearance of amine).
-
Checkpoint: Ensure complete conversion to the N-acyl anthranilic acid intermediate.
-
-
Cyclodehydration :
-
To the reaction mixture (or isolated intermediate redissolved in MeCN), add 1.0 eq of Cyanuric Chloride.
-
Reflux for 4–6 hours.
-
Mechanism: The carboxylate attacks the triazine, forming an activated ester, which is then intramolecularly attacked by the amide oxygen (or nitrogen, followed by rearrangement).
-
-
Workup :
-
Filter off the cyanuric acid byproduct.
-
Wash the filtrate with 5%
(to remove unreacted acid) and brine. -
Dry over
and concentrate. -
Recrystallize from EtOH/Hexane.
-
Yield Comparison :
-
6-Chloro : Typically 65–75% yield. (Slightly lower due to higher reactivity/instability during workup).
-
7-Chloro : Typically 75–85% yield.
Experimental Reactivity Comparison
To objectively compare the isomers, a kinetic hydrolysis assay is the gold standard.
Assay: Hydrolytic Stability ( )
This protocol measures the spontaneous ring-opening rate in buffer, a proxy for plasma stability.
Materials:
-
Buffer: 50 mM HEPES, pH 7.4, 25°C.
-
Detection: UV Spectrophotometry (monitoring decrease in absorbance at
~320-350 nm characteristic of the benzoxazinone ring).
Procedure:
-
Prepare 10 mM stock solutions of 6-chloro and 7-chloro derivatives in DMSO.
-
Inject stock into buffer to a final concentration of 50
(0.5% DMSO). -
Continuously monitor Absorbance vs. Time for 60 minutes.
-
Fit data to a pseudo-first-order decay equation:
.
Typical Data Profile:
| Parameter | 6-Chloro Derivative | 7-Chloro Derivative | Interpretation |
| ~15–45 mins | > 120 mins | 6-Cl is significantly more labile. | |
| High | Low | 7-Cl resists water attack better. | |
| Inhibition ( | Lower (More Potent) | Higher (Less Potent) | Potency assumes the compound survives long enough to reach the enzyme. |
> Note : While 6-chloro is intrinsically more potent due to faster acylation, its rapid hydrolysis can lead to "false" low potency in long-duration assays if the inhibitor is depleted before equilibrium.
Decision Matrix for Drug Design
When to choose which isomer?
| Scenario | Recommended Isomer | Rationale |
| In Vitro Enzyme Assays | 6-Chloro | Maximizes acylation rate ( |
| In Vivo Lead Optimization | 7-Chloro | Balances potency with metabolic/plasma stability. The 6-chloro isomer often fails PK due to rapid hydrolysis. |
| Crystallography | 7-Chloro | Higher stability prevents degradation during crystallization trials. |
| Targeting Cysteine Proteases | 6-Chloro | Cysteine thiols are softer nucleophiles; the higher electrophilicity of the 6-Cl carbonyl helps drive the reaction. |
References
-
Hsieh, P. W., et al. (2010). "Synthesis and evaluation of benzoxazinone derivatives on activity of human neutrophil elastase and on hemorrhagic shock-induced lung injury in rats." European Journal of Medicinal Chemistry, 45(7), 3111-3115.
-
Teshima, T., et al. (1982). "Inhibition of human leukocyte elastase by 2-substituted-4H-3,1-benzoxazin-4-ones." Journal of Biological Chemistry, 257(9), 5085-5091.
-
Hedstrom, L. (2002). "Serine protease mechanism and specificity." Chemical Reviews, 102(12), 4501-4524.
- Krass, D., et al. (1998). "Reactivity of 4H-3,1-benzoxazin-4-ones towards nucleophiles." Journal of the Chemical Society, Perkin Transactions 2, 1998, 234-240. (General reactivity principles of the scaffold).
Sources
A Researcher's Guide to the Structural Elucidation of 7-Chloro-3,4-dihydro-benzooxazin-2-one: A Comparative Crystallographic Workflow
A Researcher's Guide to the Structural Elucidation of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one: A Comparative Crystallographic Workflow
This guide provides a comprehensive framework for the single-crystal X-ray diffraction (SCXRD) analysis of 7-Chloro-3,4-dihydro-benzo[1]oxazin-2-one. As of the time of this publication, a public crystal structure for this specific compound has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[1][2] This guide, therefore, serves a dual purpose: first, to present a robust, field-proven workflow for obtaining and analyzing the crystal structure of the title compound, and second, to provide a comparative analysis using crystallographic data from structurally related benzoxazinone derivatives.
The benzoxazinone scaffold is a significant pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimycobacterial and anti-inflammatory properties.[3][4] Consequently, a precise understanding of their three-dimensional structure at atomic resolution is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction remains the gold standard for providing this definitive structural information.[5][6]
This document is structured to guide researchers through the entire process, from crystal growth to data interpretation, emphasizing the causality behind experimental choices and ensuring a self-validating, trustworthy protocol.
Part 1: The Crystallization Challenge: From Powder to Diffraction-Quality Single Crystals
The primary bottleneck in any SCXRD study is obtaining high-quality single crystals.[5][6] For a small organic molecule like 7-Chloro-3,4-dihydro-benzo[1]oxazin-2-one, a systematic screening of crystallization conditions is the most effective approach. The goal is to induce slow precipitation from a supersaturated solution, allowing for the ordered growth of a crystal lattice.
Foundational Principles of Crystallization
Crystallization is fundamentally a process of reducing the solute's solubility to achieve a state of supersaturation, which drives the nucleation and growth of crystals.[7] The choice of solvent is critical, as it influences crystal packing and morphology (habit). An ideal solvent will dissolve the compound when heated but show limited solubility at lower temperatures.[8]
Recommended Crystallization Protocol
The following protocol outlines a multi-technique screening approach to maximize the probability of obtaining suitable crystals.
Step-by-Step Experimental Protocol:
-
Material Purity Assessment:
-
Action: Confirm the purity of the synthesized 7-Chloro-3,4-dihydro-benzo[1]oxazin-2-one powder using NMR and mass spectrometry.
-
Rationale: Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.
-
-
Solvent Solubility Screening:
-
Action: Test the solubility of ~1-2 mg of the compound in 0.1 mL of various solvents at room temperature and upon heating. A suggested solvent screen includes: acetone, acetonitrile, chloroform, dichloromethane, ethanol, ethyl acetate, heptane, methanol, tetrahydrofuran, and toluene.
-
Rationale: To identify suitable solvents or solvent systems (miscible solvent/anti-solvent pairs) for the crystallization techniques described below.
-
-
Crystallization Method Screening:
-
A. Slow Evaporation:
-
Procedure: Prepare a nearly saturated solution of the compound in a suitable solvent (identified in step 2) in a small vial. Cover the vial with a cap containing a few pinholes.[9]
-
Rationale: The slow evaporation of the solvent gradually increases the solute concentration, leading to controlled crystal growth. This is often the simplest and most effective starting method.[9]
-
-
B. Slow Cooling:
-
Procedure: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).
-
Rationale: Solubility typically decreases with temperature. Slow cooling prevents rapid precipitation, which would result in an amorphous powder or microcrystals.
-
-
C. Vapor Diffusion (Hanging Drop or Sitting Drop):
-
Procedure: In a sealed container, place a concentrated solution of the compound (the "drop") adjacent to a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.
-
Rationale: This technique allows for a very slow and controlled change in solvent composition, which is ideal for growing high-quality crystals.
-
-
D. Liquid-Liquid Diffusion (Layering):
-
Procedure: In a narrow tube, carefully layer a solution of the compound over a less dense anti-solvent (or under a more dense anti-solvent). Crystals form at the interface where the two liquids slowly mix.
-
Rationale: Similar to vapor diffusion, this method provides a slow, controlled mixing environment that promotes ordered crystal growth.
-
-
-
Crystal Harvesting and Mounting:
-
Action: Once crystals of suitable size (typically 0.1 - 0.4 mm in at least two dimensions) appear, carefully extract one with a cryo-loop.[10] Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and ice formation during data collection at low temperatures.
-
Rationale: A well-formed crystal with sharp edges and no visible cracks is essential for good diffraction. Cryo-cooling (~100-173 K) minimizes radiation damage to the crystal during X-ray exposure.[10]
-
Part 2: From Crystal to Structure: Data Collection and Refinement
With a suitable crystal mounted, the next phase involves using a single-crystal X-ray diffractometer to collect diffraction data and subsequently solve and refine the molecular structure.
Data Collection Strategy
Modern diffractometers equipped with area detectors (like CCD or CMOS) automate much of the data collection process.[11]
Step-by-Step Data Collection Protocol:
-
Crystal Centering and Unit Cell Determination:
-
Action: Mount the crystal on the goniometer and center it in the X-ray beam.[10] Collect a few initial frames to determine the crystal's unit cell parameters and Bravais lattice.[11]
-
Rationale: The unit cell dimensions and symmetry are fundamental properties of the crystal lattice. This initial indexing allows the software to calculate an optimal data collection strategy.
-
-
Strategy Calculation and Data Collection:
-
Action: Based on the determined crystal system, the instrument software will devise a strategy (a series of scans at different crystal orientations) to collect a complete and redundant dataset.[12] Data is typically collected at a low temperature (e.g., 100 K or 173 K) using Mo Kα radiation (λ = 0.71073 Å).[10][11]
-
Rationale: Completeness ensures that all unique reflections are measured, while redundancy improves data quality by averaging multiple measurements of symmetry-equivalent reflections.
-
-
Data Integration and Scaling:
-
Action: After collection, the raw diffraction images are processed. The software integrates the intensity of each reflection spot and applies corrections for experimental factors (e.g., Lorentz-polarization effects). The data is then scaled.
-
Rationale: This step converts the visual spots on the detector images into a list of indexed reflections (hkl) with their corresponding intensities and standard uncertainties, which is the input for structure solution.
-
Structure Solution and Refinement
The "phase problem" is the central challenge in crystallography: the diffraction experiment measures intensities (which are proportional to the square of the structure factor amplitude), but the phase information is lost.[13] To reconstruct the electron density map and visualize the molecule, these phases must be recovered.
Step-by-Step Solution and Refinement Protocol:
-
Structure Solution:
-
Action: For small molecules, "direct methods" are typically used to solve the phase problem.[13] These methods use statistical relationships between the measured intensities to derive initial phase estimates.
-
Rationale: Successful application of direct methods usually reveals a significant portion of the molecular structure in the initial electron density map.
-
-
Model Building:
-
Action: From the initial electron density map, atoms are identified and assigned. This initial model is often incomplete.
-
Rationale: This step translates the electron density map into a chemically plausible molecular model.
-
-
Structure Refinement:
-
Action: The atomic model (positions, displacement parameters) is iteratively adjusted to improve the agreement between the observed structure factors (|Fo|) and the structure factors calculated from the model (|Fc|).[14][15] This is typically done using a least-squares minimization procedure.[15]
-
Rationale: Refinement is the process of optimizing the atomic model to best fit the experimental data, resulting in a chemically accurate and reliable final structure.[14] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[16]
-
Part 3: Comparative Analysis with Related Structures
While awaiting the experimental structure of 7-Chloro-3,4-dihydro-benzo[1]oxazin-2-one, we can gain valuable insights by examining the crystal structures of closely related compounds. Here, we compare the key crystallographic parameters of two such derivatives: 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one and 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one .[16][17]
These structures provide a baseline for what might be expected for the title compound, particularly regarding crystal system, space group, and unit cell dimensions. The presence of different substituents at the N4 position (benzyl vs. phenethyl) allows for an analysis of how these changes influence crystal packing.
Table 1: Comparison of Crystallographic Data for Benzoxazinone Derivatives
| Parameter | 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one[16] | 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one[17] | 7-Chloro-3,4-dihydro-benzo[1]oxazin-2-one |
| CSD Refcode | YIVJIT | WIXQUN | Not Available |
| Formula | C₁₅H₁₂ClNO₂ | C₁₆H₁₄ClNO₂ | C₈H₆ClNO₂ |
| Molar Mass | 273.71 | 287.73 | 183.59 |
| Crystal System | Monoclinic | Orthorhombic | To be determined |
| Space Group | P2₁/c | Pca2₁ | To be determined |
| a (Å) | 5.0894 (11) | 13.528 (4) | To be determined |
| b (Å) | 12.630 (3) | 29.616 (10) | To be determined |
| c (Å) | 20.070 (4) | 7.074 (2) | To be determined |
| α (°) | 90 | 90 | To be determined |
| β (°) | 91.833 (4) | 90 | To be determined |
| γ (°) | 90 | 90 | To be determined |
| Volume (ų) | 1289.4 (5) | 2834.2 (15) | To be determined |
| Z | 4 | 8 | To be determined |
| R-factor (R₁) | 0.044 | 0.049 | To be determined |
Data sourced from Acta Crystallographica Section E.[16][17]
Analysis of Comparative Data:
-
Symmetry and Packing: The two known derivatives crystallize in different crystal systems (monoclinic vs. orthorhombic). This immediately highlights that even a seemingly minor change—the addition of a single methylene group in the N4 substituent—can fundamentally alter the preferred crystal packing arrangement. The title compound, lacking any substituent at N4, will likely adopt yet another distinct packing motif, driven by intermolecular interactions such as N-H···O hydrogen bonds and π-π stacking.
-
Molecular Conformation: In the 4-benzyl derivative, the two benzene rings are nearly perpendicular, with a dihedral angle of 89.99 (13)°.[16] In the 4-phenethyl structure, the dihedral angle between the aromatic rings is much smaller at 4.2 (2)°.[17] This conformational flexibility is a key feature that will be precisely defined for the title compound upon successful structure determination. The conformation of the central dihydro-oxazinone ring (e.g., screw-boat vs. envelope) is another critical parameter that influences the molecule's overall shape.[16]
Conclusion
This guide outlines a comprehensive and scientifically rigorous pathway for the structural elucidation of 7-Chloro-3,4-dihydro-benzo[1]oxazin-2-one via single-crystal X-ray diffraction. While a public structure is not yet available, the detailed protocols for crystallization, data collection, and refinement provide a clear roadmap for researchers to obtain this crucial data. The comparative analysis with known derivatives underscores the sensitivity of crystal packing and molecular conformation to subtle changes in chemical structure. The determination of the crystal structure of the title compound will provide definitive insights into its three-dimensional architecture, serving as an invaluable resource for medicinal chemists and materials scientists working with this important class of heterocyclic compounds.
References
-
Cambridge Structure Database | UW-Madison Libraries. (n.d.). Retrieved February 15, 2026, from [Link]
-
PDBsum - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Protein Structure Databases: PDB, PDBe & PDBsum. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cambridge Structural Database (CSD) | Physical Sciences Data science Service. (n.d.). Retrieved February 15, 2026, from [Link]
-
Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Retrieved February 15, 2026, from [Link]
-
PDBsum: summaries and analyses of PDB structures | Nucleic Acids Research | Oxford Academic. (2001, January 1). Retrieved February 15, 2026, from [Link]
-
Cambridge Crystallographic Structural Database: WebCSD - McMaster University Libraries. (n.d.). Retrieved February 15, 2026, from [Link]
-
PDBsum - Database Commons. (2015, July 12). Retrieved February 15, 2026, from [Link]
-
Cambridge Structural Database/WebCSD - HPC @ NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
WebCSD (Cambridge Structural Database) - Welch Medical Library. (n.d.). Retrieved February 15, 2026, from [Link]
-
PDBsum -- Protein Database Summaries | HSLS - Health Sciences Library System. (2009, February 25). Retrieved February 15, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules - ePrints Soton. (2023, March 1). Retrieved February 15, 2026, from [Link]
-
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing). (2023, March 1). Retrieved February 15, 2026, from [Link]
-
crystallization of small molecules. (n.d.). Retrieved February 15, 2026, from [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Structural refinement | Outline of Crystallography for Biologists - Oxford Academic. (n.d.). Retrieved February 15, 2026, from [Link]
-
Structure refinement: some background theory and practical strategies - MIT. (n.d.). Retrieved February 15, 2026, from [Link]
-
Crystallization - Organic Chemistry at CU Boulder. (n.d.). Retrieved February 15, 2026, from [Link]
-
Structure refinement: Some background theory and practical strategies - ResearchGate. (2025, August 7). Retrieved February 15, 2026, from [Link]
-
4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. (n.d.). Retrieved February 15, 2026, from [Link]
-
Single-crystal X-ray Diffraction - SERC. (2007, May 17). Retrieved February 15, 2026, from [Link]
-
Introduction. (n.d.). Retrieved February 15, 2026, from [Link]
-
Single Crystal XRD: Data Acquisition and Structure Solving - University of Saskatchewan. (n.d.). Retrieved February 15, 2026, from [Link]
-
Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations - ResearchGate. (2024, June 9). Retrieved February 15, 2026, from [Link]
-
X-ray structure for 1,3-benzoxazine (S,S)-9d. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Data Collection for Crystallographic Structure Determination - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. - SciSpace. (2004, July 31). Retrieved February 15, 2026, from [Link]
-
Crystallography Open Database (COD). (n.d.). Retrieved February 15, 2026, from [Link]
-
Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. (n.d.). Retrieved February 15, 2026, from [Link]
-
Crystallography Open Database: Search results. (n.d.). Retrieved February 15, 2026, from [Link]
-
there are 524007 entries in the selection - Crystallography Open Database: Search results. (n.d.). Retrieved February 15, 2026, from [Link]
-
Design, synthesis and antimycobacterial activity of benzoxazinone derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed. (2019, September 1). Retrieved February 15, 2026, from [Link]
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UV-Vis absorption spectra of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one
UV-Vis Absorption Spectra of 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one: A Technical Comparison Guide
Executive Summary & Structural Context
7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one (CAS: 610267-66-8) represents a specific structural isomer within the benzoxazine scaffold family.[1][2] Unlike its more ubiquitous isomer, the 3-one (a lactam), the 2-one variant functions as a cyclic lactone/amine system.
For researchers and drug developers, distinguishing between these isomers is critical, as their electronic properties—and consequently their UV-Vis absorption profiles—differ significantly due to the nature of the nitrogen lone pair participation.
-
Target Compound (2-one): Contains a secondary amine (aniline-type) nitrogen.
-
Primary Alternative (3-one): Contains a secondary amide (lactam-type) nitrogen.
This guide provides a comparative spectral analysis to facilitate the identification and quality control of the 7-chloro-2-one scaffold, contrasting it with the 3-one isomer and the non-chlorinated parent.
Electronic Structure & Chromophore Analysis
The UV-Vis absorption of this molecule is governed by the p-chloroaniline chromophore embedded within the heterocyclic system.
Mechanistic Insight: The "Amine vs. Amide" Shift
The defining feature of the 2-one isomer is that the nitrogen atom at position 4 is part of a secondary amine functionality, not an amide.
-
Resonance Effect: The lone pair on the amine nitrogen is fully available for delocalization into the benzene ring (n
transition). This strong mesomeric effect (+M) significantly lowers the energy gap of the transition, causing a bathochromic (red) shift . -
Substituent Effect (7-Chloro): The chlorine atom at position 7 is para to the nitrogen. The inductive withdrawal (-I) is overpowered by the resonance donation (+M) of the nitrogen, and the chlorine itself acts as an auxochrome, further extending the conjugation and intensity (hyperchromic effect).
In contrast, the 3-one isomer (Lactam) engages the nitrogen lone pair in resonance with the adjacent carbonyl group (Amide resonance), reducing its availability to the benzene ring. This results in a hypsochromic (blue) shift relative to the 2-one.
Structural Comparison Diagram
Caption: Structural divergence leading to distinct chromophores. The 2-one (Amine) exhibits lower energy transitions compared to the 3-one (Amide).
Comparative Spectral Performance Guide
The following data table summarizes the expected spectral characteristics derived from the specific auxochromic arrangements.
| Feature | Target: 7-Cl-Benzoxazin-2-one | Alt 1: 7-Cl-Benzoxazin-3-one | Alt 2: Unsubstituted 2-one |
| Primary Chromophore | p-Chloroaniline (Cyclic) | p-Chloroacetanilide (Cyclic) | Aniline (Cyclic) |
| Nitrogen Type | Secondary Amine | Secondary Amide | Secondary Amine |
| ~290 - 305 nm | ~275 - 285 nm | ~280 - 290 nm | |
| ~240 - 250 nm | ~250 - 260 nm | ~230 - 240 nm | |
| Molar Absorptivity ( | High (>15,000 M⁻¹cm⁻¹) | Moderate (~10,000 M⁻¹cm⁻¹) | High |
| Solvent Sensitivity | High (Solvatochromic) | Low | High |
| Key Identification | Distinct red-shifted Band I due to amine conjugation.[3][4] | Blue-shifted Band I due to amide resonance. | Lacks Cl-induced bathochromic shift (~5-10 nm). |
Interpretation:
-
If your spectrum shows a strong absorption maximum pushing past 300 nm in methanol, you likely have the 2-one (Target).
-
If the maximum is constrained below 285 nm , you likely have the 3-one (Alternative/Isomer).
Experimental Protocol: Validated UV-Vis Workflow
To ensure reproducible spectral data for 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one, follow this self-validating protocol.
Reagents:
-
Solvent: Methanol (HPLC Grade) or Acetonitrile (UV Cutoff <190 nm). Note: Avoid Acetone (high UV cutoff).
-
Blank: Pure solvent from the same batch.
Workflow Diagram:
Caption: Step-by-step workflow for acquiring and validating UV-Vis data for benzoxazinone derivatives.
Detailed Steps:
-
Stock Preparation: Dissolve 1.0 mg of the compound in 10 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.
-
Dilution: Prepare a working standard by diluting 100 µL of stock into 2.9 mL of Methanol (1:30 dilution).
-
Baseline Correction: Run a baseline scan with pure Methanol in both cuvettes.
-
Measurement: Scan the sample from 200 nm to 400 nm.
-
Validation:
-
Check for the characteristic aniline-like band around 290–300 nm.
-
Verify absorbance is between 0.2 and 1.0. If >1.0, dilute further to avoid non-linear deviations (Beer-Lambert Law violation).
-
References & Authority
-
Chemical Identity: 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one (CAS 610267-66-8).[1][2][5] Listed in Matrix Scientific and ChemicalBook catalogs as a distinct chemical entity. Link
-
Scaffold Class (2-one): Comparison of 3,4-dihydro-1,4-benzoxazin-2-ones vs 3-ones. RSC Advances / Chem Comm. "Peroxidation of 3,4-dihydro-1,4-benzoxazin-2-ones". Link
-
Comparative Spectral Data (3-one): PubChem Compound Summary. "2H-1,4-Benzoxazin-3(4H)-one". Provides baseline spectral data for the amide-type isomer. Link
-
Chromophore Theory: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explaining the bathochromic shift of anilines vs amides).
Sources
- 1. scribd.com [scribd.com]
- 2. 610267-66-8 Cas No. | 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one | Matrix Scientific [matrix.staging.1int.co.uk]
- 3. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine | C8H8N2O3 | CID 18416151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Chloro-3,4-dihydro-benzo[1,4]oxazin-2-one CAS#: 610267-66-8 [m.chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Chloro-3,4-dihydro-benzooxazin-2-one
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one
In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides an in-depth, procedural framework for the safe handling of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one, a compound often utilized in the synthesis of novel therapeutic agents. While specific toxicological data for this compound is not extensively published, a thorough evaluation of structurally similar benzoxazinone derivatives allows for a robust and cautious approach to personal protective equipment (PPE) selection and handling protocols.[1][3][4][5][6] This document is designed to empower researchers with the knowledge to create a self-validating system of safety, ensuring that every experimental choice is grounded in a comprehensive understanding of potential risks.
Hazard Analysis: An Evidence-Based Approach to a Novel Compound
Due to the limited availability of a specific Safety Data Sheet (SDS) for 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one, a conservative hazard assessment has been conducted based on data from analogous compounds. Structurally related benzoxazinone derivatives are known to cause skin and eye irritation.[3] Some may also be harmful if swallowed, inhaled, or absorbed through the skin.[7][8] Therefore, it is prudent to handle 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one with a high degree of caution, assuming it may present similar hazards.
Inferred Hazard Profile:
| Potential Hazard | Basis of Assessment |
| Skin Irritation | Data on 2H-1,4-benzoxazin-3(4H)-one suggests skin irritation is a potential hazard for this class of compounds.[3] |
| Serious Eye Irritation | Data on 2H-1,4-benzoxazin-3(4H)-one indicates a risk of serious eye irritation.[3] |
| Acute Oral Toxicity | Harmful if swallowed is a warning associated with some benzoxazine derivatives.[8] |
| Acute Inhalation Toxicity | May cause respiratory irritation, as seen with similar compounds.[3] |
| Acute Dermal Toxicity | Harmful in contact with skin is a possibility based on related structures.[8] |
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive PPE strategy is essential to mitigate the potential risks associated with handling 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one. This strategy should be viewed as a system, where each component plays a critical role in overall safety.
Before any personal protective equipment is donned, engineering controls must be in place and fully operational.
-
Fume Hood: All manipulations of 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood.[9] This is crucial to prevent the inhalation of any dust or aerosols that may be generated.[10]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are promptly diluted and removed.[2][10]
-
Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[2][11]
The following PPE is mandatory when handling 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one:
-
Eye and Face Protection:
-
Safety Goggles: Tightly fitting chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are required to protect against splashes and fine dust.[1]
-
Face Shield: In situations with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions, a face shield should be worn in addition to safety goggles.[12]
-
-
Hand Protection:
-
Gloves: Given the lack of specific glove permeation data for this compound, it is recommended to use chemically resistant gloves. Nitrile gloves are a common choice for general laboratory work, but for prolonged or direct contact, consider double-gloving or using a more robust glove material like neoprene or butyl rubber. Always inspect gloves for any signs of degradation or puncture before and during use.
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant lab coat that fastens securely is the minimum requirement.
-
Impervious Clothing: For procedures with a significant risk of splashes or spills, consider wearing impervious clothing or a chemical-resistant apron over the lab coat.[1]
-
-
Respiratory Protection:
-
Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a full-face respirator with an appropriate cartridge should be used.[1] The selection of the cartridge should be based on a thorough risk assessment.
-
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is as much about its correct use as its selection.
Caption: PPE Donning and Doffing Workflow.
Proper disposal of contaminated materials is critical to prevent secondary exposure and environmental contamination.
-
Solid Waste: All solid waste contaminated with 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one, including used gloves, weigh boats, and filter papers, should be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous waste container. Do not discharge to sewer systems.[1]
-
Disposal Method: The ultimate disposal of the hazardous waste should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][10]
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Preparation: Before starting any work, ensure all necessary PPE is available and in good condition. Verify that the fume hood is functioning correctly.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weigh boat to minimize contamination of the balance.
-
Dissolving and Transferring: Perform all solvent additions and transfers of the compound within the fume hood. Use a funnel for liquid transfers to prevent spills.
-
Reaction Monitoring: Keep the reaction vessel within the fume hood for the entire duration of the experiment.
-
Post-Experiment Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][10]
PPE Selection Logic: A Risk-Based Approach
The level of PPE required can be adjusted based on the scale and nature of the work being performed. The following diagram illustrates a decision-making workflow for PPE selection.
Caption: PPE Selection Workflow based on Experimental Scale.
By adhering to these guidelines, researchers can confidently handle 7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one, ensuring both personal safety and the integrity of their valuable research. This proactive and informed approach to safety is the cornerstone of scientific excellence.
References
-
7-Chloro-3,4-dihydro-2H-benzo[1][2]oxazine Safety Data Sheets. Echemi. 13
-
Safety Data Sheet for 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid. TCI AMERICA - Spectrum Chemical.
-
7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one. Chemical Book.
-
Safety Data Sheet. Kremer Pigmente.
-
Safety Data Sheet. Sigma-Aldrich.
-
Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
-
Safety Data Sheet. Cayman Chemical.
-
7-Chloro-3,4-dihydro-benzo[1][2]oxazin-2-one. Santa Cruz Biotechnology.
-
7-Chloro-2H-benzo[b][1][2]oxazin-3(4H)-one, min 97%, 250 mg. Fisher Scientific.
-
3,4-Dihydro-2H-1,4-benzoxazine. PubChem.
-
2H-1,4-benzoxazin-3(4H)-one. PubChem.
-
6-Nitro-3,4-dihydro-2H-1,4-benzoxazine - Safety Data Sheet. Thermo Fisher Scientific.
-
7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one. National Institutes of Health.
-
7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione. Sandoo Pharma.
-
7-NITRO-2H-1,4-BENZOXAZIN-3(4H)-ONE. ChemicalBook.
-
Benzoxazinone and benzothiazinone derivatives, preparation and pharmaceutical compositions thereof. Google Patents.
-
7-Chloro-2H-1,4-benzothiazin-3(4H)-one 97%. Sigma-Aldrich.
-
Diazinon - Hazardous Substance Fact Sheet. New Jersey Department of Health.
-
Chemical structures of the benzoxazinone derivative series. ResearchGate.
-
Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. PubMed.
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Dovepress.
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- 2. kremer-pigmente.com [kremer-pigmente.com]
- 3. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one(846-49-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. 3,4-Dihydro-2H-1,4-benzoxazine | C8H9NO | CID 585096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. fishersci.com [fishersci.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
